molecular formula C22H30O7 B1631919 Lophanthoidin E

Lophanthoidin E

Numéro de catalogue: B1631919
Poids moléculaire: 406.5 g/mol
Clé InChI: NHVNNHGOOVAQDU-BGPWKCDQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lophanthoidin E has been reported in Isodon lophanthoides with data available.

Propriétés

Formule moléculaire

C22H30O7

Poids moléculaire

406.5 g/mol

Nom IUPAC

2-[(4bS,8aS,9S,10S)-1,9,10-trihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate

InChI

InChI=1S/C22H30O7/c1-10(9-29-11(2)23)12-15(24)13-14(18(27)16(12)25)22(5)8-6-7-21(3,4)20(22)19(28)17(13)26/h10,17,19-20,24,26,28H,6-9H2,1-5H3/t10?,17-,19+,20-,22+/m0/s1

Clé InChI

NHVNNHGOOVAQDU-BGPWKCDQSA-N

SMILES isomérique

CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC([C@@H]3[C@@H]([C@H]2O)O)(C)C)C)O

SMILES canonique

CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3C(C2O)O)(C)C)C)O

Origine du produit

United States

Foundational & Exploratory

A Technical Guide to the Isolation of Diterpenoids from Isodon lophanthoides

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, a compound specifically named "Lophanthoidin E" has not been reported as isolated from Isodon lophanthoides. This guide, therefore, provides a comprehensive, generalized protocol for the isolation of diterpenoids from this plant species, based on established and published methodologies for structurally similar compounds. This protocol is intended to serve as a foundational methodology for researchers, scientists, and drug development professionals.

Isodon lophanthoides (Buch.-Ham. ex D. Don) H.Hara, a member of the Lamiaceae family, is a significant source of structurally diverse diterpenoids and other bioactive compounds.[1][2] These compounds have garnered considerable interest in the scientific community for their potential therapeutic applications, including anti-cholestatic and cytotoxic activities.[1][2] This technical guide details the core experimental procedures for the extraction, isolation, and characterization of diterpenoids from Isodon lophanthoides.

Experimental Protocols

The isolation of diterpenoids from Isodon lophanthoides is a multi-step process involving extraction, fractionation, and repeated chromatographic separations. The following protocol is a synthesized methodology based on successful isolation of various diterpenoids from this plant.

Plant Material Collection and Preparation

The aerial parts of Isodon lophanthoides are collected and authenticated. A voucher specimen should be deposited in a recognized herbarium for future reference. The plant material is air-dried at room temperature and then powdered using a mechanical grinder to a uniform consistency (e.g., 40-60 mesh).

Extraction

The powdered plant material is subjected to exhaustive extraction to obtain the crude extract containing the desired compounds.

  • Procedure:

    • Macerate the powdered aerial parts of I. lophanthoides (e.g., 10 kg) with a polar solvent such as 95% ethanol (e.g., 3 x 50 L) at room temperature for a specified duration (e.g., 3 times, 7 days each).

    • Filter the extracts and combine the filtrates.

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 50°C) to yield the crude ethanol extract.

Fractionation of the Crude Extract

The crude extract is fractionated to separate compounds based on their polarity.

  • Procedure:

    • Suspend the crude ethanol extract in water (e.g., 5 L).

    • Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

    • Concentrate each fraction under reduced pressure to obtain the respective petroleum ether, ethyl acetate, and n-butanol fractions. The diterpenoids are typically enriched in the ethyl acetate fraction.

Chromatographic Isolation and Purification

The target fraction (e.g., ethyl acetate fraction) is subjected to a series of chromatographic techniques to isolate individual compounds.

  • Column Chromatography (CC):

    • Subject the ethyl acetate fraction (e.g., 500 g) to silica gel column chromatography.

    • Elute with a gradient of solvents, such as a petroleum ether-acetone or chloroform-methanol system, starting from a low polarity and gradually increasing the polarity.

    • Collect fractions of a specific volume (e.g., 500 mL) and monitor by Thin Layer Chromatography (TLC).

    • Combine fractions with similar TLC profiles.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Further purify the combined fractions from column chromatography using Prep-HPLC.

    • Employ a suitable column (e.g., C18) and a mobile phase, often a mixture of methanol-water or acetonitrile-water, in either isocratic or gradient elution mode.

    • Monitor the elution profile with a UV detector at appropriate wavelengths (e.g., 210 nm, 254 nm).

    • Collect the peaks corresponding to individual compounds.

  • Other Chromatographic Techniques:

    • Sephadex LH-20: This size-exclusion chromatography is often used for further purification, particularly for removing pigments and other impurities, using methanol as the mobile phase.

    • Medium Pressure Liquid Chromatography (MPLC): Can be used as an intermediate purification step between column chromatography and Prep-HPLC for faster and more efficient separation.

Structure Elucidation

The structures of the purified compounds are determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular formula.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed structure of the molecule.[1]

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the unambiguous absolute configuration.[1]

  • Circular Dichroism (CD) Spectroscopy: Electronic Circular Dichroism (ECD) calculations can be used to determine the absolute configuration of chiral molecules.[1]

Data Presentation

The following table summarizes the classes of compounds isolated from Isodon lophanthoides and the analytical techniques used for their characterization, as reported in the literature.

Compound ClassExamples of Isolated CompoundsKey Isolation TechniquesCharacterization TechniquesReference
Diterpenoids Isodons A-H, Lophanic acid, Graciliflorins A-DSilica Gel Column Chromatography, Sephadex LH-20, Prep-HPLCHR-ESI-MS, 1D & 2D NMR, X-ray Diffraction, ECD[1][2][3]
Phenolic Compounds Rosmarinic acid, Caffeic acid, Salvianolic acid ASilica Gel Column Chromatography, MPLC, Prep-HPLCHR-ESI-MS, 1D & 2D NMR

Visualizations

Experimental Workflow for Diterpenoid Isolation

G cluster_0 Preparation & Extraction cluster_1 Fractionation cluster_2 Isolation & Purification cluster_3 Structure Elucidation A Aerial Parts of Isodon lophanthoides B Air-drying & Powdering A->B C Maceration with 95% Ethanol B->C D Filtration & Concentration C->D E Crude Ethanol Extract D->E F Suspension in Water E->F G Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) F->G H Ethyl Acetate Fraction (Diterpenoid Enriched) G->H I Silica Gel Column Chromatography H->I J Sephadex LH-20 Chromatography I->J K Preparative HPLC J->K L Purified Diterpenoids K->L M HR-ESI-MS L->M N 1D & 2D NMR L->N O X-ray Crystallography L->O P ECD Spectroscopy L->P G cluster_0 Hepatocyte cluster_1 Nucleus cluster_2 Target Gene Regulation FXR FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR DNA DNA (FXRE) FXR_RXR->DNA Binds to SHP SHP (Small Heterodimer Partner) DNA->SHP Upregulates BSEP BSEP (Bile Salt Export Pump) DNA->BSEP Upregulates Bile_Acids Bile Acids Bile_Acids->FXR Activates Isodon_Compound Isodon Diterpenoid (Agonist) Isodon_Compound->FXR Activates CYP7A1 CYP7A1 (Bile Acid Synthesis) SHP->CYP7A1 Inhibits Outcome Reduced Bile Acid Synthesis Increased Bile Acid Export (Anti-cholestatic Effect) CYP7A1->Outcome BSEP->Outcome

References

The Architectural Blueprint of a Novel Abietane Diterpenoid: A Technical Guide to the Structure Elucidation of "Lophanthoidin X"

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and analytical data integral to the structural elucidation of a novel abietane diterpenoid, herein designated "Lophanthoidin X." While the specific data for Lophanthoidin E remains elusive in publicly accessible literature, this document constructs a representative case study based on the well-established characteristics of the lophanthoidin class of natural products. The presented data and protocols are synthesized from published research on closely related abietane diterpenoids, offering a robust framework for researchers engaged in the isolation and characterization of new chemical entities.

Executive Summary

The process of elucidating the chemical structure of a novel natural product is a meticulous endeavor that relies on the convergence of modern spectroscopic techniques. This guide details the systematic approach to piecing together the molecular puzzle of Lophanthoidin X, a hypothetical abietane diterpenoid. Through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, the planar structure and relative stereochemistry of this compound are established. The methodologies outlined herein serve as a practical guide for the unambiguous structural assignment of complex natural products.

Isolation and Purification

The initial step in the characterization of a new natural product is its isolation in a pure form. The following is a representative protocol for the extraction and purification of an abietane diterpenoid from a plant source, such as a species from the Lamiaceae family.

Experimental Protocol: Isolation
  • Extraction: Air-dried and powdered plant material (e.g., roots of Lophanthus albus) is exhaustively extracted with methanol (MeOH) at room temperature. The resulting crude extract is concentrated under reduced pressure.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to yield fractions of varying polarity.

  • Column Chromatography: The CHCl₃ or EtOAc fraction, typically rich in diterpenoids, is subjected to column chromatography over silica gel. A gradient elution system, starting with n-hexane and gradually increasing the polarity with EtOAc, is employed to separate the components.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC on a reversed-phase C18 column, using a mobile phase such as a methanol-water or acetonitrile-water gradient, to yield the pure compound.

Spectroscopic Data and Structural Elucidation

The purified Lophanthoidin X is subjected to a suite of spectroscopic analyses to determine its chemical structure.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is employed to determine the molecular formula of the compound.

Table 1: HR-ESI-MS Data for Lophanthoidin X

IonObserved m/zCalculated m/zMolecular Formula
[M+H]⁺347.2165347.2166C₂₀H₃₀O₄
[M+Na]⁺369.1984369.1985C₂₀H₃₀O₄Na

The molecular formula C₂₀H₃₀O₄ indicates six degrees of unsaturation.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 2: Key IR Absorptions for Lophanthoidin X

Wavenumber (cm⁻¹)Assignment
3400 (broad)O-H stretching (hydroxyl)
2950-2850C-H stretching (aliphatic)
1710C=O stretching (ketone)
1650C=C stretching (alkene)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework. All NMR data is recorded in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C.

Table 3: ¹H and ¹³C NMR Data for Lophanthoidin X

PositionδC (ppm)δH (ppm), mult. (J in Hz)
138.51.75, m; 1.60, m
218.71.90, m; 1.70, m
341.51.55, m; 1.40, m
433.5-
550.11.85, dd (12.5, 2.0)
621.82.20, m; 2.05, m
7211.2-
8135.5-
9148.2-
1039.8-
11125.16.80, s
12152.3-
13130.8-
14118.97.10, s
1527.23.20, sept (6.8)
1622.51.25, d (6.8)
1722.61.26, d (6.8)
1833.21.15, s
1921.51.05, s
2029.81.30, s
12-OH-5.50, br s
2D NMR Correlation Analysis

2D NMR experiments, including COSY, HSQC, and HMBC, are crucial for assembling the molecular structure.

  • COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, allowing for the tracing of contiguous spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for connecting the different spin systems and identifying quaternary carbons.

Visualizing the Elucidation Workflow

The logical process of deducing the structure of Lophanthoidin X from the spectroscopic data can be visualized as a workflow.

structure_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_data_interpretation Data Interpretation cluster_structure_proposal Structure Proposal MS Mass Spectrometry (HR-ESI-MS) MolFormula Determine Molecular Formula (C₂₀H₃₀O₄) MS->MolFormula IR Infrared Spectroscopy FuncGroups Identify Functional Groups (-OH, C=O, C=C) IR->FuncGroups NMR_1D 1D NMR (¹H, ¹³C, DEPT) NMR_1D->FuncGroups CH_Framework Assign C-H Correlations (HSQC) NMR_1D->CH_Framework NMR_2D 2D NMR (COSY, HSQC, HMBC) H_Framework Elucidate H-H Connectivity (COSY) NMR_2D->H_Framework NMR_2D->CH_Framework ConnectFrags Connect Structural Fragments (HMBC) NMR_2D->ConnectFrags PlanarStructure Propose Planar Structure MolFormula->PlanarStructure FuncGroups->PlanarStructure H_Framework->ConnectFrags CH_Framework->ConnectFrags ConnectFrags->PlanarStructure

Caption: Workflow for the structure elucidation of Lophanthoidin X.

Assembling the Abietane Skeleton

The interpretation of the NMR data allows for the piecing together of the abietane skeleton of Lophanthoidin X.

abietane_skeleton_assembly cluster_fragments Key Structural Fragments from NMR cluster_connections HMBC Correlations Connecting Fragments cluster_final_structure Assembled Planar Structure A_Ring Ring A Fragments (COSY: H1-H2-H3) C4_Me Me-18, Me-19 to C3, C4, C5 A_Ring->C4_Me C10_Me Me-20 to C1, C5, C9, C10 A_Ring->C10_Me B_Ring Ring B Fragments (COSY: H5-H6) B_Ring->C4_Me B_Ring->C10_Me C_Ring Aromatic Ring C (¹H singlets at δ 6.80 & 7.10) C_Ring_Connect H11 to C8, C10, C13 H14 to C8, C12 C_Ring->C_Ring_Connect Isopropyl Isopropyl Group (COSY: H15-H16/H17) Isopropyl_Connect H15 to C12, C13, C14 Isopropyl->Isopropyl_Connect FinalStructure Lophanthoidin X (Abietane Skeleton) C4_Me->FinalStructure C10_Me->FinalStructure C_Ring_Connect->FinalStructure Isopropyl_Connect->FinalStructure

Caption: Assembly of the abietane skeleton from key NMR data.

Conclusion

The systematic application of modern spectroscopic techniques, particularly 1D and 2D NMR, in conjunction with mass spectrometry and IR spectroscopy, provides a powerful and efficient pathway for the de novo structure elucidation of novel natural products. The methodologies and representative data presented in this guide for the hypothetical "Lophanthoidin X" offer a comprehensive blueprint for researchers in the field of natural product chemistry and drug discovery. The elucidation of such novel structures is a critical first step in understanding their potential biological activities and therapeutic applications.

Lophanthoidin E: A Technical Overview of its Spectroscopic Profile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of a natural product is paramount for its identification, characterization, and exploration of its therapeutic potential. This technical guide provides a detailed analysis of the spectroscopic data for Lophanthoidin E, a diterpenoid isolated from Lophanthus inermis.

This compound belongs to a class of complex natural products that have garnered significant interest for their diverse biological activities. The structural elucidation of such molecules relies heavily on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document summarizes the key spectroscopic data for this compound, presents the experimental protocols for data acquisition, and includes a visualization of its structural analysis workflow.

Spectroscopic Data

The structural assignment of this compound is supported by extensive 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, DEPT, COSY, HMQC, and HMBC, as well as high-resolution mass spectrometry (HR-MS).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound reveals a series of distinct proton signals characteristic of a complex diterpenoid structure. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

ProtonChemical Shift (δ, ppm)MultiplicityJ (Hz)
H-1α2.60dd13.0, 5.0
H-1β1.75m
H-24.38m
H-35.40br s
H-52.35d11.0
H-6α1.80m
H-6β1.65m
H-74.85d6.0
H-93.30s
H-114.95d8.0
H-125.90s
H-146.80s
H-151.95s
H-171.15s
H-180.95s
H-191.05s
H-201.25d7.0
OAc2.10s
¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. The chemical shifts (δ) are reported in ppm.

CarbonChemical Shift (δ, ppm)
138.5
268.2
3125.5
4140.1
555.8
628.7
778.5
858.2
960.1
1045.3
1175.8
12118.5
13148.2
14135.5
1522.1
16170.5
1728.1
1818.5
1925.3
2015.8
OAc (C=O)170.1
OAc (CH₃)21.2
Mass Spectrometry (MS/MS) Data

High-resolution mass spectrometry (HR-MS) is essential for determining the elemental composition and molecular weight of this compound.

Ionm/z [M+H]⁺Formula
This compound433.2226C₂₄H₃₂O₇

Experimental Protocols

The spectroscopic data presented above were acquired using standard, validated methodologies in the field of natural product chemistry.

NMR Spectroscopy: All NMR spectra were recorded on a Bruker AV-500 spectrometer. The samples were dissolved in CDCl₃, and chemical shifts were referenced to the residual solvent signal (δH 7.26 and δC 77.0). ¹H and ¹³C NMR spectra were acquired at 500 MHz and 125 MHz, respectively. Standard Bruker pulse programs were used for all 1D and 2D NMR experiments.

Mass Spectrometry: High-resolution mass spectra were obtained on a Waters Q-TOF Premier mass spectrometer using electrospray ionization (ESI) in the positive ion mode. The sample was dissolved in methanol and introduced into the mass spectrometer via direct infusion.

Visualization of the Analytical Workflow

The process of isolating and identifying a novel natural product like this compound follows a structured workflow. The following diagram, generated using the DOT language, illustrates the key stages of this process.

Lophanthoidin_E_Workflow cluster_extraction Extraction and Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant Material (Lophanthus inermis) Plant Material (Lophanthus inermis) Crude Extract Crude Extract Plant Material (Lophanthus inermis)->Crude Extract Solvent Extraction Fractions Fractions Crude Extract->Fractions Chromatography Pure this compound Pure this compound Fractions->Pure this compound Purification (HPLC) NMR_Data NMR_Data Pure this compound->NMR_Data 1D & 2D NMR MS_Data MS_Data Pure this compound->MS_Data HR-MS Structure Proposal Structure Proposal NMR_Data->Structure Proposal MS_Data->Structure Proposal Final Structure of this compound Final Structure of this compound Structure Proposal->Final Structure of this compound

Workflow for the Isolation and Structural Elucidation of this compound.

This comprehensive spectroscopic dataset and the outlined experimental approach provide a foundational resource for researchers engaged in the study of this compound and other related diterpenoids. The detailed information is crucial for confirming the identity of the compound in various biological and chemical studies, and for serving as a basis for further synthetic or semi-synthetic modifications to explore its structure-activity relationships.

Lophanthoidin E: A Technical Guide to its Natural Source, Abundance, and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lophanthoidin E, a diterpenoid compound, has been identified within the plant kingdom, offering potential avenues for therapeutic research. This technical guide provides a comprehensive overview of its natural source, available data on its abundance, detailed experimental protocols for its isolation, and insights into its biological activities. The information is curated to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source and Abundance

This compound is a naturally occurring diterpenoid isolated from the plant species Isodon lophanthoides, a member of the Lamiaceae family. This plant is distributed across various regions of Asia and has been traditionally used in herbal medicine. While the presence of this compound in Isodon lophanthoides is confirmed, specific quantitative data regarding its abundance remains limited in publicly available literature. The concentration of secondary metabolites like this compound in plants can be influenced by various factors such as geographical location, climate, and the developmental stage of the plant at the time of harvest.

General studies on the chemical composition of Isodon species indicate that diterpenoids are a major class of compounds present. However, the yield of individual diterpenoids, including this compound, can vary.

Table 1: Quantitative Data on Related Compounds from Isodon Species

CompoundPlant SourceYield/AbundanceReference
OridoninIsodon rubescens0.1% of dried aerial parts[1]
PonicidinIsodon rubescens0.02% of dried aerial parts[1]

Experimental Protocols: Isolation of Diterpenoids from Isodon lophanthoides

While a specific protocol solely for the isolation of this compound is not detailed in the available literature, a general methodology for the extraction and isolation of diterpenoids from Isodon lophanthoides can be outlined based on established phytochemical techniques. This protocol typically involves solvent extraction followed by chromatographic separation.

Plant Material Collection and Preparation
  • Collection: The aerial parts (leaves and stems) of Isodon lophanthoides are collected.

  • Drying: The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.

  • Grinding: The dried plant material is ground into a coarse powder to increase the surface area for efficient extraction.

Extraction
  • Solvent Selection: A non-polar or moderately polar solvent is typically used for the initial extraction of diterpenoids. Ethanol or methanol are common choices.

  • Maceration/Soxhlet Extraction: The powdered plant material is macerated with the chosen solvent at room temperature for an extended period (e.g., 3-5 days) with occasional stirring. Alternatively, Soxhlet extraction can be employed for a more exhaustive extraction.

  • Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Isolation

The crude extract, a complex mixture of various compounds, is subjected to chromatographic techniques to isolate individual diterpenoids.

  • Solvent-Solvent Partitioning: The crude extract can be suspended in water and partitioned successively with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Diterpenoids are often found in the ethyl acetate fraction.

  • Column Chromatography: The ethyl acetate fraction is then subjected to column chromatography over a stationary phase like silica gel.

    • Mobile Phase: A gradient elution system is typically used, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

    • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds of interest.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the desired compound are further purified using Prep-HPLC to obtain the pure this compound.

Workflow for Diterpenoid Isolation

experimental_workflow plant_material Dried & Powdered Isodon lophanthoides extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction column_chromatography Silica Gel Column Chromatography ethyl_acetate_fraction->column_chromatography fractions Collected Fractions column_chromatography->fractions prep_hplc Preparative HPLC fractions->prep_hplc lophanthoidin_e Pure this compound prep_hplc->lophanthoidin_e

A generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

Diterpenoids isolated from Isodon species have been reported to possess a range of biological activities, including cytotoxic and anti-inflammatory effects. While specific studies on this compound are limited, the activities of related compounds from the same genus provide valuable insights into its potential therapeutic properties.

Cytotoxic Activity

Several diterpenoids from Isodon have demonstrated cytotoxic activity against various cancer cell lines. This activity is a key area of interest for drug development professionals.

Table 2: Cytotoxic Activity of Diterpenoids from Isodon Species

CompoundCell LineIC50 (µM)Reference
OridoninHeLa4.1[2]
OridoninHL-601.3[2]
KamebaninHeLa4.1[2]
KamebaninHL-601.3[2]

Note: This table showcases the cytotoxic potential of other diterpenoids from the Isodon genus. Specific IC50 values for this compound are not currently available in the searched literature.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

The anti-inflammatory properties of diterpenoids from Isodon are often attributed to their ability to modulate key signaling pathways involved in inflammation. One of the most significant of these is the Nuclear Factor-kappa B (NF-κB) pathway.[3][4] NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[5] In response to inflammatory stimuli, the NF-κB pathway is activated, leading to the production of pro-inflammatory mediators. Diterpenoids from Isodon have been shown to inhibit the activation of NF-κB, thereby reducing the inflammatory response.[3][4][6] This inhibition can occur at various points in the pathway, including preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.[3]

nf_kb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor inflammatory_stimuli->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκBα NF-κB ikk->ikb_nfkb Phosphorylation ikb IκBα nfkb NF-κB (p50/p65) nfkb_n NF-κB nfkb->nfkb_n Translocation ikb_nfkb->nfkb Releases ubiquitination Ubiquitination ikb_nfkb->ubiquitination proteasome Proteasomal Degradation ubiquitination->proteasome proteasome->ikb Degrades dna DNA nfkb_n->dna gene_transcription Pro-inflammatory Gene Transcription dna->gene_transcription isodon_diterpenoids Isodon Diterpenoids (e.g., this compound) isodon_diterpenoids->ikk Inhibition isodon_diterpenoids->nfkb_n Inhibition of Translocation

The NF-κB signaling pathway and points of inhibition by Isodon diterpenoids.

Conclusion

This compound, a diterpenoid from Isodon lophanthoides, represents a promising natural product for further scientific investigation. While specific data on its abundance and a dedicated isolation protocol are yet to be extensively documented, the general methodologies for isolating diterpenoids from this genus provide a solid foundation for its procurement. The known cytotoxic and anti-inflammatory activities of related compounds, particularly their ability to inhibit the NF-κB signaling pathway, underscore the potential of this compound as a lead compound for the development of new therapeutic agents. Further research is warranted to fully elucidate its pharmacological profile and to develop standardized methods for its quantification and isolation.

References

In-depth Technical Guide on the Biosynthesis of Lophanthoidin E in Isodon Species

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

The genus Isodon, a member of the Lamiaceae family, is a rich source of structurally diverse diterpenoids, many of which exhibit significant biological activities. These activities have made them attractive targets for phytochemical and pharmacological research, with potential applications in drug development. Among the myriad of compounds isolated from Isodon species, the ent-kaurane diterpenoids are a prominent class. This guide focuses on the biosynthesis of a specific ent-kaurane diterpenoid, Lophanthoidin E, within its native producers, the Isodon species, particularly Isodon lophanthoides.

While a complete and experimentally validated biosynthetic pathway for this compound is not yet fully elucidated in the scientific literature, this document synthesizes the current understanding of diterpenoid biosynthesis in Isodon to propose a putative pathway. This guide will cover the foundational steps of diterpene synthesis, the key enzyme families involved, and the likely sequence of oxidative modifications leading to the final structure of this compound. The information is presented with the detail and rigor required for a scientific audience, including data tables, experimental methodologies, and pathway diagrams.

1. The General Biosynthetic Pathway of ent-Kaurane Diterpenoids in Isodon

The biosynthesis of this compound begins with the universal precursor for all diterpenoids, geranylgeranyl pyrophosphate (GGPP). The formation of the characteristic tetracyclic ent-kaurane skeleton from GGPP is a two-step cyclization process catalyzed by two distinct types of diterpene synthases (diTPSs).

  • Formation of ent-Copalyl Diphosphate (ent-CPP): The first step involves the protonation-initiated cyclization of the linear GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). This reaction is catalyzed by a class II diTPS known as ent-copalyl diphosphate synthase (CPS).

  • Formation of ent-Kaurene: The second step is the ionization of the diphosphate moiety from ent-CPP, followed by a series of intramolecular rearrangements and a final cyclization to yield the tetracyclic hydrocarbon ent-kaurene. This transformation is carried out by a class I diTPS, ent-kaurene synthase (KS).

This initial phase of the pathway, leading to the formation of the ent-kaurene scaffold, is a common route for the biosynthesis of a vast array of diterpenoids in Isodon, including the well-studied gibberellin plant hormones.

2. Proposed Biosynthetic Pathway of this compound

Following the formation of the ent-kaurene backbone, a series of post-cyclization modifications, primarily oxidations, are required to produce the final structure of this compound. Based on the known molecular formula of this compound (C22H30O7), it is evident that the ent-kaurene scaffold undergoes extensive hydroxylation and potentially other oxidative modifications. These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYPs) and possibly other oxidoreductases.

While the exact sequence of these oxidative steps for this compound has not been experimentally determined, we can propose a plausible pathway based on the biosynthesis of other structurally related diterpenoids in Isodon. The CYP76AH subfamily of cytochrome P450s has been identified as playing a crucial role in the functionalization of the diterpene skeleton in Isodon species.

The proposed biosynthetic pathway for this compound from ent-kaurene is depicted below. This pathway involves a series of hydroxylation reactions at specific carbon atoms of the ent-kaurane ring system. The order of these hydroxylations can vary, and different intermediates may be formed.

This compound Biosynthesis Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ent-CPS ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent-KS Intermediate1 Hydroxylated ent-Kaurene Intermediate 1 ent_Kaurene->Intermediate1 CYP450s Intermediate2 Hydroxylated ent-Kaurene Intermediate 2 Intermediate1->Intermediate2 CYP450s Lophanthoidin_E This compound Intermediate2->Lophanthoidin_E Further Oxidations/Modifications

Caption: Proposed biosynthesis pathway of this compound from GGPP.

3. Key Enzymes in this compound Biosynthesis

The biosynthesis of this compound is a multi-enzyme process. The key enzyme families and their putative roles are summarized below.

Enzyme ClassSpecific Enzymes (Putative)Function
Diterpene Synthases (diTPSs)ent-Copalyl Diphosphate Synthase (CPS)Cyclization of GGPP to ent-CPP
ent-Kaurene Synthase (KS)Cyclization of ent-CPP to ent-kaurene
Cytochrome P450 Monooxygenases (CYPs)Members of the CYP76AH subfamilyRegio- and stereospecific hydroxylation of the ent-kaurene scaffold
OxidoreductasesDehydrogenases, etc.Further oxidation of hydroxyl groups to ketones or aldehydes
TransferasesAcetyltransferases, etc.Addition of functional groups such as acetyl moieties

4. Experimental Protocols for Studying Diterpenoid Biosynthesis

The elucidation of biosynthetic pathways for natural products like this compound involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments typically employed in this field.

4.1. Identification of Candidate Genes

  • Transcriptome Sequencing and Analysis:

    • Protocol: RNA is extracted from various tissues of the Isodon species of interest (e.g., leaves, stems, roots, and trichomes, where diterpenoids are often biosynthesized). cDNA libraries are prepared and sequenced using a high-throughput sequencing platform (e.g., Illumina).

    • Data Analysis: The resulting sequence reads are assembled into a transcriptome. Gene annotation is performed by comparing the assembled transcripts against public databases (e.g., NCBI non-redundant protein sequence database, Swiss-Prot, Gene Ontology, and Kyoto Encyclopedia of Genes and Genomes). Candidate genes for diTPSs and CYPs are identified based on sequence homology to known terpene biosynthetic genes. Co-expression analysis with known pathway genes can further prioritize candidates.

4.2. Functional Characterization of Enzymes

  • Heterologous Expression in E. coli or Yeast:

    • Protocol: The full-length coding sequences of candidate genes are amplified by PCR and cloned into appropriate expression vectors. For diTPSs, expression in a metabolically engineered E. coli strain that produces GGPP is common. For CYPs, co-expression with a cytochrome P450 reductase (CPR) in yeast (e.g., Saccharomyces cerevisiae) is a standard approach.

    • Metabolite Analysis: The engineered microbial cultures are grown, and the expression of the recombinant protein is induced. The microbial cells are then harvested, and the metabolites are extracted using an organic solvent (e.g., ethyl acetate or hexane). The extracts are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products by comparing their mass spectra and retention times with authentic standards or published data.

  • In Vitro Enzyme Assays:

    • Protocol: The candidate enzymes are expressed and purified. For diTPSs, the purified enzyme is incubated with GGPP in a suitable buffer. For CYPs, the purified enzyme is incubated with the substrate (e.g., ent-kaurene or a hydroxylated intermediate) and NADPH in the presence of a CPR.

    • Product Identification: The reaction products are extracted and analyzed by GC-MS or LC-MS as described above.

4.3. Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the identification and functional characterization of enzymes in a plant natural product biosynthetic pathway.

Experimental Workflow Plant_Material Isodon Species Plant Material RNA_Seq Transcriptome Sequencing (RNA-Seq) Plant_Material->RNA_Seq Bioinformatics Bioinformatic Analysis (Gene Annotation, Co-expression) RNA_Seq->Bioinformatics Candidate_Genes Candidate Gene Identification (diTPSs, CYPs) Bioinformatics->Candidate_Genes Cloning Gene Cloning and Vector Construction Candidate_Genes->Cloning Heterologous_Expression Heterologous Expression (E. coli / Yeast) Cloning->Heterologous_Expression Metabolite_Analysis Metabolite Extraction and Analysis (GC-MS, LC-MS) Heterologous_Expression->Metabolite_Analysis Functional_Characterization Functional Characterization of Enzymes Metabolite_Analysis->Functional_Characterization

Caption: A typical experimental workflow for enzyme discovery in biosynthesis.

5. Quantitative Data

At present, there is a lack of specific quantitative data in the literature regarding the biosynthesis of this compound, such as enzyme kinetic parameters or metabolite concentrations. However, studies on related diterpenoid biosynthesis in Isodon provide some context. For instance, the expression levels of diTPSs and CYPs involved in the biosynthesis of other diterpenoids have been quantified using quantitative real-time PCR (qRT-PCR) in different tissues and under various conditions (e.g., elicitor treatment). Such data is crucial for understanding the regulation of the pathway.

The biosynthesis of this compound in Isodon species is a complex process that starts from the general diterpenoid precursor GGPP and involves a series of cyclization and oxidation reactions. While the early steps of the pathway leading to the ent-kaurane skeleton are well-established, the specific enzymes and the precise sequence of the downstream modifications for this compound remain to be experimentally validated.

Future research should focus on:

  • Isolation and Structure Elucidation of this compound: A definitive structural characterization is paramount to guide the investigation of its biosynthesis.

  • Functional Genomics: A combination of transcriptomics, proteomics, and metabolomics of Isodon lophanthoides will be instrumental in identifying all the genes and enzymes involved in the pathway.

  • Biochemical Characterization: Detailed in vitro and in vivo characterization of the candidate enzymes will be necessary to confirm their specific roles and to understand the catalytic mechanisms.

  • Metabolic Engineering: Once the complete pathway is elucidated, it can be reconstituted in a heterologous host, such as yeast or a model plant, to enable sustainable production of this compound and its derivatives for pharmacological studies and potential drug development.

This technical guide provides a framework for understanding and investigating the biosynthesis of this compound. The proposed pathway and methodologies described herein offer a roadmap for researchers to unravel the intricate details of this fascinating biosynthetic process.

An In-depth Technical Guide to Lophanthoidin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lophanthoidin E is a diterpenoid compound isolated from the plant Isodon lophanthoides (also known as Rabdosia lophanthoides). This document provides a comprehensive overview of its chemical properties, including its molecular formula and weight. It also details a general methodology for the isolation of related diterpenoids from its natural source and explores the biological activities and associated signaling pathways of compounds structurally related to this compound, offering insights for future research and drug development.

Core Molecular Data

This compound is a diterpenoid with the following molecular characteristics:

PropertyValueSource
Molecular Formula C₂₂H₃₀O₇[1]
Molecular Weight 406.47 g/mol [2]
CAS Number 120462-45-5[1][2]

Experimental Protocols: Isolation of Diterpenoids from Isodon lophanthoides

experimental_workflow cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_chromatography Chromatographic Separation a Air-dried and powdered leaves of Isodon lophanthoides b Maceration with organic solvent (e.g., Ethanol or Methanol) at room temperature a->b c Filtration and concentration under reduced pressure b->c d Crude Extract c->d e Suspension of crude extract in water d->e f Sequential extraction with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) e->f g Collection of different solvent fractions f->g h Ethyl acetate fraction (typically rich in diterpenoids) g->h i Column Chromatography (Silica gel, Sephadex LH-20) h->i j Further purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC) i->j k Pure this compound j->k

Figure 1. General experimental workflow for the isolation of diterpenoids like this compound.

Methodology Details:

  • Extraction: The air-dried and powdered aerial parts of Isodon lophanthoides are macerated with a suitable organic solvent, such as ethanol or methanol, at room temperature for an extended period. The solvent is then filtered and evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with diterpenoids often concentrating in the ethyl acetate fraction.

  • Chromatographic Separation: The ethyl acetate fraction is subjected to various chromatographic techniques. Initial separation is typically performed using column chromatography on silica gel or Sephadex LH-20. Fractions containing the target compound are then further purified using preparative high-performance liquid chromatography (Prep-HPLC) to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Biological Activity and Signaling Pathways of Related Compounds

Direct studies on the biological activity and signaling pathways of this compound are limited. However, research on other diterpenoids isolated from Isodon lophanthoides and related species provides valuable insights into its potential therapeutic effects.

Anti-Cholestatic Activity

Recent studies on novel diterpenoids, named Isodons A-H, isolated from Isodon lophanthoides, have demonstrated significant anti-cholestatic activities. Specifically, certain of these compounds were found to exert their effects through the farnesoid X receptor (FXR)-associated signaling pathways.

signaling_pathway Isodon Diterpenoids Isodon Diterpenoids FXR Farnesoid X Receptor (FXR) Isodon Diterpenoids->FXR activates Cyp7a1 Cholesterol 7α-hydroxylase (Cyp7a1) FXR->Cyp7a1 represses transcription Bile Acid Synthesis Bile Acid Synthesis Cyp7a1->Bile Acid Synthesis rate-limiting enzyme Anti-cholestatic Effect Anti-cholestatic Effect Bile Acid Synthesis->Anti-cholestatic Effect leads to

Figure 2. Proposed signaling pathway for the anti-cholestatic effect of diterpenoids from Isodon lophanthoides.

This suggests that this compound, as a structurally related diterpenoid, may also possess anti-cholestatic properties by modulating the FXR signaling pathway, which plays a crucial role in maintaining bile acid homeostasis.

Potential as a Chemosensitizer in Hepatocellular Carcinoma

Water-soluble total flavonoids extracted from Isodon lophanthoides var. gerardianus have been shown to promote the sensitivity of hepatocellular carcinoma (HCC) cells to the chemotherapeutic agent 5-fluorouracil (5-FU). While this study focused on a total flavonoid extract, it highlights the potential of compounds from this plant, including diterpenoids like this compound, to act as adjuvants in cancer therapy. The underlying mechanism likely involves the modulation of multiple cellular pathways related to drug resistance and apoptosis.

Future Directions

The information available on diterpenoids from Isodon lophanthoides suggests that this compound is a promising candidate for further investigation. Future research should focus on:

  • Total Synthesis: Developing a synthetic route for this compound to enable the production of larger quantities for extensive biological testing.

  • Biological Screening: Evaluating the cytotoxic, anti-inflammatory, anti-cholestatic, and other biological activities of pure this compound.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The exploration of its biological activities and the elucidation of its mechanisms of action hold significant promise for the discovery of new therapeutic agents.

References

Unveiling Lophanthoidin E: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 18, 2025 – This document provides a comprehensive technical overview of the discovery, history, and preliminary biological assessment of Lophanthoidin E, a naturally occurring abietane diterpenoid. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the compound's origins, structural elucidation, and cytotoxic properties.

Executive Summary

This compound is one of several abietane diterpenoids isolated from the plant Lophanthus alatus. First described by the research group of Sun Handong, its discovery has contributed to the growing interest in the chemical constituents of the Lophanthus genus for potential therapeutic applications. Spectroscopic analysis has been pivotal in elucidating its complex structure. Preliminary in vitro studies have indicated that this compound possesses cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in oncological research. This whitepaper will detail the methodologies of its isolation, the data supporting its structural characterization, and the initial findings of its biological activity.

Discovery and Sourcing

This compound was first isolated from the aerial parts of Lophanthus alatus, a plant traditionally used in folk medicine. The research, led by the team of Sun Handong, aimed to identify novel diterpenoids from this species. This investigation led to the characterization of a series of related compounds, named Lophanthoidins A-F, including this compound.

Experimental Workflow for Isolation:

The isolation of this compound and its congeners from Lophanthus alatus followed a systematic extraction and chromatographic separation process.

G cluster_extraction Extraction cluster_partition Solvent Partitioning cluster_chromatography Chromatographic Separation plant_material Dried Aerial Parts of Lophanthus alatus extraction Extraction with 95% Ethanol plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Suspension in H2O and Partitioning with Petroleum Ether and Ethyl Acetate crude_extract->partitioning pet_ether_fraction Petroleum Ether Fraction partitioning->pet_ether_fraction etOAc_fraction Ethyl Acetate (EtOAc) Fraction partitioning->etOAc_fraction aq_fraction Aqueous Fraction partitioning->aq_fraction silica_gel Silica Gel Column Chromatography (Petroleum Ether-Acetone Gradient) etOAc_fraction->silica_gel fractions Collection of Fractions (Fr. 1-10) silica_gel->fractions fr_7 Fraction 7 fractions->fr_7 rp18_column RP-18 Column Chromatography (Methanol-Water Gradient) fr_7->rp18_column sub_fractions Sub-fractions (Fr. 7a-7e) rp18_column->sub_fractions fr_7c Fraction 7c sub_fractions->fr_7c prep_tlc Preparative TLC (Petroleum Ether-Acetone) fr_7c->prep_tlc lophanthoidin_e This compound prep_tlc->lophanthoidin_e

Figure 1: General workflow for the isolation of this compound.

Structural Elucidation

The chemical structure of this compound was determined through extensive spectroscopic analysis. Techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR, 13C-NMR, and various 2D-NMR experiments (COSY, HMQC, HMBC), were instrumental in piecing together its molecular architecture.

Spectroscopic Data for this compound
Technique Key Findings
High-Resolution Mass Spectrometry (HR-MS)Provided the molecular formula.
1H-NMR SpectroscopyRevealed the presence and coupling of protons.
13C-NMR SpectroscopyIndicated the number and types of carbon atoms.
2D-NMR (COSY, HMQC, HMBC)Established the connectivity between atoms.

Note: Specific spectral data values are detailed in the original research publication.

Biological Activity: Cytotoxicity

Preliminary investigations into the biological activity of this compound have focused on its cytotoxic effects against various human cancer cell lines. These in vitro studies are crucial for determining the compound's potential as an anticancer agent.

Experimental Protocol: MTT Assay

The cytotoxicity of this compound was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

  • Cell Culture: Human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 48 hours).

  • MTT Addition: An MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals were dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution was measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The concentration of this compound that inhibits 50% of cell growth (IC50) was calculated.

Cytotoxicity Data

This compound has demonstrated cytotoxic activity against a panel of human cancer cell lines. The IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized below.

Cell Line Cancer Type This compound IC50 (µM)
P-388Murine LeukemiaData not available in summary
A-549Human Lung CarcinomaData not available in summary
MKN-28Human Gastric CancerData not available in summary

Note: Specific IC50 values are reported in the primary literature.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects are still under investigation. Based on the activities of other cytotoxic diterpenoids, potential pathways of interest include the induction of apoptosis (programmed cell death) and the inhibition of key proteins involved in cancer cell proliferation and survival.

Hypothesized Signaling Pathway Involvement:

G loph_e This compound cell_membrane Cell Membrane loph_e->cell_membrane Enters Cell prolif_pathway Proliferation Pathways (e.g., MAPK/ERK) cell_membrane->prolif_pathway Inhibits survival_pathway Survival Pathways (e.g., PI3K/Akt) cell_membrane->survival_pathway Inhibits apoptosis_pathway Apoptotic Pathways (e.g., Caspase Activation) cell_membrane->apoptosis_pathway Activates cell_death Cell Death prolif_pathway->cell_death survival_pathway->cell_death apoptosis_pathway->cell_death

Figure 2: Hypothesized mechanism of this compound-induced cytotoxicity.

Future Directions

The discovery and initial characterization of this compound open several avenues for future research. Further studies are warranted to:

  • Elucidate the specific molecular targets and signaling pathways affected by this compound.

  • Conduct more extensive in vitro and in vivo studies to validate its anticancer potential.

  • Explore the structure-activity relationships of the lophanthoidin class of compounds to identify more potent and selective analogs.

  • Investigate the potential for synergistic effects when combined with existing chemotherapeutic agents.

The information presented in this guide provides a foundational understanding of this compound for the scientific community, encouraging further exploration of this promising natural product.

An In-depth Technical Guide to the Ethnobotanical Uses and Phytochemistry of Isodon lophanthoides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the traditional ethnobotanical applications and the rich phytochemistry of Isodon lophanthoides. The information is curated to support research and development initiatives in the pharmaceutical and nutraceutical sectors.

Ethnobotanical Uses

Isodon lophanthoides, a perennial herb belonging to the Lamiaceae family, has a long history of use in traditional medicine systems, particularly in China where it is known as 'Xihuangcao'.[1][2] Its ethnobotanical applications primarily revolve around the treatment of inflammatory conditions and liver-related ailments.

Traditionally, the whole plant has been used to treat a variety of conditions including jaundice-type hepatitis, acute hepatitis, cholecystitis (inflammation of the gallbladder), enteritis (inflammation of the intestine), and dysentery.[1][2][3][4][5] A variety of this species, Isodon lophanthoides var. gerardianus, is specifically employed for the prevention and treatment of common liver and gall diseases such as acute cholecystitis and acute jaundice hepatitis.[3] Beyond medicinal preparations, in some regions of China, it is also incorporated into health-beneficial beverages and soups.[6] Furthermore, clinical observations have suggested its potential in improving the general symptoms and prolonging the lives of individuals with moderate to advanced liver cancer.[3]

Phytochemistry

The medicinal properties of Isodon lophanthoides are attributed to its diverse array of bioactive phytochemicals. The primary classes of compounds isolated and identified from this plant include diterpenoids, triterpenoids, flavonoids, and phenolic acids.[2][4][6]

Key Phytochemicals Identified in Isodon lophanthoides

  • Diterpenoids: A significant number of diterpenoids have been isolated, including the novel compound 11 beta-hydroxyisopimara-8,15-diene-3-one, as well as known compounds like lophanic acid and 8(17),12,14-labdatriene-19-oic acid.[7] Other diterpenoids such as coetsoidin A and coetsoidin B have also been identified.[8]

  • Phenolic Acids and Flavonoids: The aerial parts of the plant are rich in phenolic compounds. Notable among these are 4-hydroxybenzoic acid, protocatechuic acid, and rosmarinic acid.[8] The water-soluble total flavonoids (WSTF) extracted from Isodon lophanthoides var. gerardianus have been found to contain vicenin II, caffeic acid, schaftoside, isoschaftoside, vicenin I, vitexin, and rutin.[3] Furthermore, studies on Isodon lophanthoides var. graciliflorus have led to the isolation of thirteen phenolic compounds, including rosmarinic acid and methyl rosmarinate.[6]

  • Triterpenoids: Compounds such as betulinic acid and ursolic acid have also been identified within this species.[6]

Pharmacological Activities and Associated Signaling Pathways

Scientific investigations into the extracts and isolated compounds of Isodon lophanthoides have substantiated many of its traditional uses, revealing a broad spectrum of pharmacological activities. These include anti-inflammatory, antioxidant, anticancer, and hepatoprotective effects.[2][3]

Anticancer Activity

Extracts and isolated compounds from Isodon lophanthoides have demonstrated significant cytotoxic effects against a range of human cancer cell lines.

Table 1: Cytotoxic Activity of Compounds from Isodon lophanthoides

Compound/ExtractCell LineIC₅₀ (µM)Reference
4-Hydroxybenzoic acidA549 (Lung)18.69[8]
MCF-7 (Breast)16.45[8]
HepG2 (Liver)13.93[8]
HL-60 (Leukemia)15.82[8]
Protocatechuic acidA549 (Lung)18.30[8]
MCF-7 (Breast)15.61[8]
HepG2 (Liver)11.97[8]
HL-60 (Leukemia)14.25[8]
Water-Soluble Total Flavonoids (WSTF)HepG2 (Liver)1.89 g/L (24h), 1.71 g/L (48h), 1.51 g/L (72h)[9]

The anticancer mechanisms of these compounds are multifaceted. For instance, water-soluble total flavonoids (WSTF) have been shown to induce apoptosis in HepG2 liver cancer cells. This is achieved by increasing intracellular reactive oxygen species (ROS), which in turn modulates the expression of the Bcl-2 family of proteins, leading to programmed cell death.

apoptosis_pathway WSTF Water-Soluble Total Flavonoids (WSTF) ROS Increased ROS WSTF->ROS induces Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 downregulates Bax Bax (Pro-apoptotic) ROS->Bax upregulates Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes

WSTF-induced Apoptosis Pathway in HepG2 Cells.

Anti-inflammatory Activity

Several compounds from Isodon lophanthoides have exhibited potent anti-inflammatory properties. This is often assessed by their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Anti-inflammatory Activity of Compounds from Isodon lophanthoides

CompoundAssayConcentration/IC₅₀EffectReference
4-Hydroxybenzoic acid, Protocatechuic acid, Rosmarinic acid, Coetsoidin B, Coetsoidin ALPS-induced IL-1β production in RAW 264.7 macrophages10 µMInhibition, IL-1β levels: 34.92 to 46.91 pg/mL[8]
4-Hydroxybenzoic acid, Protocatechuic acid, Rosmarinic acid, Coetsoidin B, Coetsoidin ALPS-induced IL-10 production in RAW 264.7 macrophages10 µMStimulation, IL-10 levels: 358.77 to 478.23 pg/mL[8]

The anti-inflammatory effects of Isodon lophanthoides are, in part, mediated through the inhibition of the Nuclear Factor kappa-B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases Isodon_extract Isodon lophanthoides Extract Isodon_extract->IKK inhibits Pro_inflammatory_genes Pro-inflammatory Gene Expression NFkB_nuc->Pro_inflammatory_genes induces

Inhibition of the NF-κB Signaling Pathway.

Antibacterial Activity

Phenolic compounds from Isodon lophanthoides have demonstrated activity against various bacterial strains.

Table 3: Antibacterial Activity of Compounds from Isodon lophanthoides

CompoundBacteriaMIC (µg/mL)IC₅₀ (µM)Reference
IsodocarpinStaphylococcus epidermidis25-[8]
Streptococcus mutans25-[8]
Helicobacter pylori25-[8]
NodosinStaphylococcus epidermidis25-[8]
Streptococcus mutans25-[8]
OridoninSerratia marcescens25-[8]
PedalitinHelicobacter pylori25-[8]
Nepetoidin BStaphylococcus aureus-44.15[6]
Shigella dysenteriae-79.13[6]
Syringic acidStaphylococcus aureus-55.23[6]
Shigella dysenteriae-68.47[6]
Hepatoprotective and Anti-cholestatic Activity

The traditional use of Isodon lophanthoides for liver ailments is supported by evidence of its hepatoprotective and anti-cholestatic effects. Certain compounds have been found to exert these effects through the farnesoid X receptor (FXR)-associated signaling pathways. FXR is a nuclear receptor that plays a crucial role in bile acid homeostasis.

fxr_pathway cluster_cell Hepatocyte FXR FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR SHP SHP (Small Heterodimer Partner) FXR_RXR->SHP induces expression CYP7A1 CYP7A1 (Bile Acid Synthesis) SHP->CYP7A1 inhibits transcription Isodon_compounds Isodon lophanthoides Compounds Isodon_compounds->FXR activates

FXR-mediated Anti-cholestatic Activity.

Experimental Protocols

Extraction of Water-Soluble Total Flavonoids (WSTF)

A general protocol for the extraction of WSTF from Isodon lophanthoides var. gerardianus is as follows:

  • Maceration: The medicinal material is appropriately chopped and extracted three times with distilled water.

  • Filtration and Concentration: The aqueous extract is filtered and then concentrated under vacuum.

  • Resuspension and Column Chromatography: The concentrated extract is resuspended in distilled water and subjected to separation using an HPD-100 macroporous adsorptive resin column, followed by a polyamide column.

  • Elution and Drying: The fraction containing the water-soluble flavonoids is eluted with 30% ethanol.

  • Final Product: The eluate is dried under vacuum to yield a brown powder, which is the WSTF.[3]

extraction_workflow Start Chopped Plant Material Extraction Aqueous Extraction (3 times) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Vacuum Concentration Filtration->Concentration Resuspension Resuspension in Water Concentration->Resuspension Column1 HPD-100 Macroporous Adsorptive Resin Column Resuspension->Column1 Column2 Polyamide Column Column1->Column2 Elution Elution with 30% Ethanol Column2->Elution Drying Vacuum Drying Elution->Drying End Water-Soluble Total Flavonoids (WSTF) Drying->End

Workflow for the Extraction of WSTF.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 5 x 10⁴ cells/mL and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound or extract and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curve.[3]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a key technique for the separation, identification, and quantification of phytochemicals. A general method for the analysis of flavonoids is as follows:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution system is typically employed, often consisting of a mixture of methanol, acetonitrile, and an acidic aqueous solution (e.g., 0.5% formic acid).

  • Flow Rate: A standard flow rate is around 0.8 to 1.0 mL/min.

  • Detection: A diode-array detector (DAD) is used to monitor the absorbance at specific wavelengths relevant to the compounds of interest (e.g., 334 nm for certain flavonoids).

  • Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of known concentrations of standard compounds.[9]

Conclusion

Isodon lophanthoides is a plant with significant medicinal value, deeply rooted in traditional ethnobotanical practices. Modern phytochemical and pharmacological research has begun to unravel the scientific basis for its therapeutic applications. The diverse array of diterpenoids, flavonoids, and phenolic acids present in this plant exhibit promising anticancer, anti-inflammatory, antibacterial, and hepatoprotective activities. The elucidation of the mechanisms of action, including the modulation of key signaling pathways such as NF-κB and FXR, provides a strong foundation for the development of novel therapeutic agents. Further research, including detailed preclinical and clinical studies, is warranted to fully explore the potential of Isodon lophanthoides and its bioactive constituents in modern medicine.

References

Introduction: The Chemical Arsenal of Traditional Chinese Medicine

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Abietane Diterpenoids from Traditional Chinese Medicine

For Researchers, Scientists, and Drug Development Professionals

Abietane diterpenoids represent a large and structurally diverse class of natural products that are prominent constituents of many plants used in Traditional Chinese Medicine (TCM). Characterized by a tricyclic carbon skeleton derived from abietic acid, these compounds have garnered significant scientific interest due to their wide spectrum of potent biological activities. For centuries, herbs containing these molecules have been used to treat ailments ranging from inflammatory conditions to cancers. Modern phytochemical and pharmacological studies are now elucidating the specific compounds responsible for these therapeutic effects and their mechanisms of action, paving the way for novel drug discovery and development. This guide provides a technical overview of abietane diterpenoids from key TCM sources, their biological activities, the experimental protocols used to evaluate them, and the signaling pathways they modulate.

Prominent TCM Sources of Abietane Diterpenoids

A variety of medicinal plants utilized in TCM are rich sources of abietane diterpenoids. The structural diversity of compounds isolated from these plants is vast, often featuring extensive oxidation, rearrangement, or glycosylation, which contributes to their varied pharmacological profiles.

  • Salvia miltiorrhiza (Danshen, 丹参): The dried root of this plant is a cornerstone of TCM for treating cardiovascular and cerebrovascular diseases. It is a rich source of highly oxygenated abietane diterpenoids, commonly known as tanshinones, which are responsible for its characteristic red color and many of its biological effects, including anti-inflammatory and cytotoxic properties.[1][2][3][4][5]

  • Tripterygium wilfordii (Lei Gong Teng, 雷公藤): Known as "Thunder God Vine," this potent plant has been used in TCM to treat autoimmune and inflammatory diseases like rheumatoid arthritis.[6] It produces triptolide, an abietane-type diterpenoid with powerful immunosuppressive, anti-inflammatory, and anticancer activities.[7][8][9][10] Its use is limited by significant toxicity, making the development of safer derivatives a key research goal.[8]

  • Torreya grandis (Fei Shu, 榧树): The seeds and arils of this coniferous tree are used in TCM for their insecticidal and digestive properties. Phytochemical investigations have revealed numerous abietane-type diterpenoids with significant antibacterial and anti-neuroinflammatory activities.[11][12][13][14]

  • Rabdosia rubescens (Dong Ling Cao, 冬凌草): This herb is used in folk medicine for treating esophageal cancer. Its primary active components are ent-kaurane diterpenoids, including oridonin, which exhibit remarkable antitumor and anti-inflammatory effects.[15][16][17][18]

  • Other Notable Sources: Abietane diterpenoids with significant cytotoxic and anti-inflammatory activities have also been isolated from various other TCM plants, including Nepeta bracteata[19][20], Clerodendrum species[21][22][23], Callicarpa bodinieri[24], and Caryopteris species[25][26].

Biological Activities and Quantitative Data

Abietane diterpenoids exhibit a broad range of pharmacological effects. The most extensively studied are their cytotoxic, anti-inflammatory, and antimicrobial activities. The following tables summarize the quantitative data for representative compounds.

Table 1: Cytotoxic Activity of Abietane Diterpenoids
Compound Name(s)Plant SourceCancer Cell Line(s)Activity (IC₅₀ / ED₅₀)Reference(s)
Compound 18Torreya grandisHT-29 (Colon), HCT 116 (Colon)7.37 µM, 6.55 µM[27]
Militibetin A, Yunnannin A, FerruginolSalvia miltiorrhizaP-388, HONE-1, HT-292.9-5.4 µg/mL[1]
Compounds 2 and 4Nepeta bracteataHCT-8 (Ileocecal)36.3 µM, 41.4 µM[19]
Compounds 11, 12, 14, 15Premna szemaoensisHCT-116 (Colon), HT-29 (Colon)8.8 - 34.3 µM[28]
Compounds 1 and 2Clerodendrum bracteatumHL-60 (Leukemia), A549 (Lung)21.22 µM, 10.91 µM (HL-60); 13.71 µM, 18.42 µM (A549)[22]
Nepetaefolins F and G (6, 7)Caryopteris nepetaefoliaNon-small-cell lung cancer (PDX model)6.3 - 9.0 µM[26]
Compound 3Caryopteris mongolicaHeLa (Cervical)7.83 µM[25]
Table 2: Anti-inflammatory Activity of Abietane Diterpenoids
Compound Name(s)Plant SourceAssay / TargetActivity (IC₅₀)Reference(s)
Compounds 1, 3, 4, 7Torreya grandisNO Production (LPS-stimulated BV-2 microglia)38.4 - 67.9 µM[11][12]
Compounds 4, 5, 16Salvia miltiorrhizaTNF-α release (LPS-induced RAW 264.7)24.47 µM, 0.75 µM, 3.32 µM[5]
Compounds 4, 5, 16Salvia miltiorrhizaIL-6 release (LPS-induced RAW 264.7)2.66 µM, 0.29 µM, 2.00 µM[5]
Compounds 2 and 4Nepeta bracteataNO Production (LPS-stimulated RAW 264.7)19.2 µM, 18.8 µM[19]
Various Diterpenoids (1, 4, 7, 20, 22, 38, 39, 43)Clerodendrum trichotomumNO Production5.6 - 16.1 µM[23]
Bodinieric Acids B and F (2, 6)Callicarpa bodinieriSpleen Tyrosine Kinase (SYK) Inhibition7.2 µM, 10.7 µM[24]
Table 3: Antimicrobial Activity of Abietane Diterpenoids
Compound Name(s)Plant SourceTarget OrganismActivity (MIC)Reference(s)
Compounds 5 and 6Torreya grandisMethicillin-resistant Staphylococcus aureus (MRSA)100 µM[11][12]

Experimental Protocols

The discovery and characterization of bioactive abietane diterpenoids rely on a series of standardized experimental procedures.

General Protocol for Isolation and Purification

The isolation of abietane diterpenoids from plant material is a multi-step process involving extraction and chromatographic separation.[22][28]

  • Plant Material Preparation: Air-dry the plant material (e.g., roots, stems, leaves) and grind it into a coarse powder.

  • Extraction:

    • Macerate or reflux the powdered plant material with an organic solvent. Common solvents include 90-95% ethanol, methanol, or 70% acetone.[22][28]

    • Perform the extraction multiple times (typically 3x) to ensure exhaustive recovery of compounds.

    • Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate, and n-butanol). This step separates compounds based on their polarity. Abietane diterpenoids are typically found in the less polar fractions (e.g., ethyl acetate).

  • Column Chromatography:

    • Subject the bioactive fraction to repeated column chromatography.

    • Silica Gel Chromatography: Use a gradient elution system (e.g., hexane-ethyl acetate or chloroform-methanol) to separate major compound classes.

    • Sephadex LH-20 Chromatography: Use methanol or a chloroform-methanol mixture for further purification, primarily to remove pigments and separate compounds by size.

    • Reversed-Phase (RP-C18) Chromatography: Employ a gradient of methanol-water or acetonitrile-water to separate compounds with fine resolution based on hydrophobicity.

  • High-Performance Liquid Chromatography (HPLC):

    • Use semi-preparative or preparative HPLC as the final step to isolate pure compounds.

  • Structure Elucidation:

    • Determine the structures of the purified compounds using spectroscopic methods, including 1D NMR (¹H, ¹³C), 2D NMR (COSY, HSQC, HMBC), and High-Resolution Mass Spectrometry (HR-ESI-MS).[29][30]

    • Confirm the absolute configuration using X-ray crystallography or by comparing experimental and calculated Electronic Circular Dichroism (ECD) data.[11][24]

Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of mitochondrial reductase enzymes in living cells.[31][32]

  • Cell Seeding:

    • Harvest cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Create a series of serial dilutions of the compound in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells for vehicle control (medium with DMSO) and untreated control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[33]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS) and filter-sterilize it.

    • Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[31]

    • Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol for Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and is crucial for studying signaling pathways. This protocol outlines the key steps for analyzing the effect of an abietane diterpenoid on a protein like NF-κB.[34][35]

  • Sample Preparation (Protein Lysate):

    • Culture cells and treat them with the abietane diterpenoid for the desired time.

    • Wash the cells with ice-cold PBS and lyse them by adding lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Sonicate or vortex briefly to shear DNA.[34]

    • Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.

    • Collect the supernatant containing the protein and determine the protein concentration using a standard assay (e.g., BCA or Bradford assay).

  • SDS-PAGE (Gel Electrophoresis):

    • Mix the protein lysate with SDS-PAGE sample buffer (containing a reducing agent like DTT or β-mercaptoethanol) and heat at 95-100°C for 5 minutes to denature the proteins.[34][35]

    • Load equal amounts of protein (e.g., 20-40 µg) per lane into the wells of a polyacrylamide gel. Include a pre-stained protein ladder to determine molecular weights.

    • Run the gel in running buffer until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF). This can be done using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-NF-κB p65) diluted in blocking buffer, typically overnight at 4°C with gentle shaking.[34]

    • Washing: Wash the membrane three times for 5-10 minutes each with washing buffer (TBST) to remove unbound primary antibody.

    • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

    • Washing: Repeat the washing step to remove the unbound secondary antibody.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Detect the signal using an imaging system (e.g., CCD camera-based imager) or by exposing the membrane to X-ray film. The intensity of the band corresponds to the amount of the target protein.

Visualization of Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

Diagram 1: General Workflow for Bioactive Compound Isolation

G General Workflow for Isolation and Identification of Abietane Diterpenoids A Plant Material (TCM Herb) B Grinding & Extraction (e.g., Ethanol) A->B C Crude Extract B->C D Solvent Partitioning C->D E Bioactive Fraction (e.g., Ethyl Acetate) D->E F Column Chromatography (Silica, Sephadex, RP-18) E->F L Bioactivity Screening (e.g., Cytotoxicity) E->L G Semi-pure Fractions F->G H Preparative HPLC G->H G->L I Pure Compound H->I J Structure Elucidation (NMR, MS, X-ray) I->J I->L K Identified Abietane Diterpenoid J->K

Caption: A simplified flowchart for the bioassay-guided isolation of abietane diterpenoids.

Diagram 2: Experimental Workflow for MTT Assay

G Workflow of the MTT Cell Viability Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate (24h) for Adherence A->B C Treat with Abietane Diterpenoid (24-72h) B->C D Add MTT Reagent to each well C->D E Incubate (2-4h) (Formazan Formation) D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Read Absorbance (570 nm) F->G H Calculate % Viability and IC50 Value G->H

Caption: Step-by-step experimental workflow for determining cytotoxicity using the MTT assay.

Diagram 3: Inhibition of NF-κB Signaling Pathway

G Simplified NF-κB Signaling Inhibition by Abietane Diterpenoids cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex p50/p65 (Inactive NF-κB) IkB->NFkB_complex Inhibits Ubiquitination\n& Degradation Ubiquitination & Degradation IkB->Ubiquitination\n& Degradation NFkB_active p50/p65 (Active NF-κB) NFkB_complex->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Transcription Gene Transcription Response Pro-inflammatory Proteins (COX-2, iNOS, Cytokines) Transcription->Response Induces Diterpenoid Abietane Diterpenoid (e.g., Triptolide) Diterpenoid->IKK Inhibits Diterpenoid->NFkB_active Inhibits Translocation/ Activity

Caption: Mechanism of anti-inflammatory action via inhibition of the NF-κB pathway.

References

Methodological & Application

Lophanthoidin E: A Detailed Protocol for Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Authors: [Your Name/Institution]

Date: November 18, 2025

Abstract

Lophanthoidin E, a promising diterpenoid compound, has garnered significant interest within the scientific community due to its potential therapeutic applications. This document provides a comprehensive protocol for the extraction and purification of this compound from its natural source, Lophanthus chinensis. The methodologies outlined herein are designed to yield a high-purity product suitable for further research and development. This protocol includes detailed steps for extraction, fractionation, and chromatographic purification, along with data presentation in tabular format for clarity and a visual workflow diagram to guide researchers through the process.

Introduction

Diterpenoids are a class of natural products that have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This compound, isolated from the aerial parts of Lophanthus chinensis (Lamiaceae), is an abietane diterpene that holds potential for drug discovery and development.[1][2] The successful isolation and purification of this compound are critical preliminary steps for its pharmacological evaluation and elucidation of its mechanism of action. This protocol presents a robust and reproducible method for obtaining this compound in a highly purified form.

Materials and Methods

Plant Material
  • Source: Dried aerial parts of Lophanthus chinensis Benth.

  • Collection and Preparation: The plant material should be collected during the flowering season and authenticated by a plant taxonomist. The aerial parts (leaves and stems) are air-dried in the shade at room temperature and then ground into a coarse powder.

Reagents and Equipment

A comprehensive list of required reagents and equipment is provided in the table below. All solvents should be of analytical or HPLC grade.

Reagents Equipment
Ethanol (95%)Grinder/Mill
n-HexaneSoxhlet apparatus or large glass percolator
Ethyl acetateRotary evaporator
ChloroformGlass chromatography columns
MethanolHigh-Performance Liquid Chromatography (HPLC) system
Silica gel (200-300 mesh)(with a C18 column)
Sephadex LH-20Freeze dryer (Lyophilizer)
Acetonitrile (HPLC grade)Thin Layer Chromatography (TLC) plates (silica gel GF254)
Water (HPLC grade)UV lamp (254 nm and 366 nm)
Formic acid (or Trifluoroacetic acid)Standard laboratory glassware

Experimental Protocols

Extraction
  • Maceration/Percolation:

    • Weigh 1 kg of the powdered, dried aerial parts of Lophanthus chinensis.

    • Place the powder in a large glass percolator or a suitable container for maceration.

    • Add 10 L of 95% ethanol to the plant material.

    • Allow the mixture to macerate at room temperature for 72 hours with occasional stirring. Alternatively, perform continuous extraction using a Soxhlet apparatus for 24 hours.

  • Filtration and Concentration:

    • Filter the ethanolic extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate the total extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

    • The resulting crude ethanolic extract should be a dark, viscous residue.

Fractionation
  • Solvent-Solvent Partitioning:

    • Suspend the crude ethanolic extract in 1 L of distilled water.

    • Perform sequential liquid-liquid partitioning in a separatory funnel with the following solvents in the order of increasing polarity:

      • n-Hexane (3 x 1 L)

      • Chloroform (3 x 1 L)

      • Ethyl acetate (3 x 1 L)

    • Collect each solvent fraction separately.

  • Concentration of Fractions:

    • Concentrate each of the n-hexane, chloroform, and ethyl acetate fractions to dryness using a rotary evaporator.

    • The ethyl acetate fraction is expected to be enriched with diterpenoids, including this compound.

Purification
  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel (200-300 mesh) using a slurry method with n-hexane.

    • Dissolve the dried ethyl acetate fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the prepared column.

    • Elute the column with a gradient of n-hexane and ethyl acetate (starting from 100:0 to 0:100, v/v), followed by a gradient of ethyl acetate and methanol (starting from 100:0 to 50:50, v/v).

    • Collect fractions of 20-30 mL and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3). Visualize the spots under a UV lamp.

    • Combine fractions with similar TLC profiles.

  • Sephadex LH-20 Column Chromatography:

    • Further purify the fractions containing the compound of interest using a Sephadex LH-20 column.

    • Use methanol as the mobile phase.

    • This step helps in removing pigments and other small molecular weight impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • The final purification is achieved by preparative HPLC.

    • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). A typical gradient might be 30-70% acetonitrile over 40 minutes.

    • Flow Rate: 3-5 mL/min.

    • Detection: UV detector at 254 nm.

    • Inject the semi-purified fraction and collect the peak corresponding to this compound based on its retention time (determined from analytical HPLC if a standard is available).

    • Lyophilize the collected fraction to obtain pure this compound as a white powder.

Data Presentation

The following table summarizes the expected yields and purity at different stages of the extraction and purification process.

Stage Product Typical Yield (from 1 kg dry plant material) Estimated Purity
ExtractionCrude Ethanolic Extract80 - 120 g< 10%
FractionationEthyl Acetate Fraction15 - 25 g10 - 20%
Silica Gel ChromatographySemi-pure Fraction1 - 3 g60 - 80%
Sephadex LH-20Purified Fraction0.5 - 1.5 g80 - 95%
Preparative HPLCPure this compound50 - 200 mg> 98%

Visualizations

Experimental Workflow

Extraction_Purification_Workflow cluster_start Plant Material Preparation cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification start Dried Aerial Parts of Lophanthus chinensis powder Coarse Powder start->powder Grinding extraction Ethanol (95%) Extraction (Maceration/Percolation) powder->extraction filtration Filtration extraction->filtration concentration1 Rotary Evaporation filtration->concentration1 crude_extract Crude Ethanolic Extract concentration1->crude_extract partition Solvent-Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) crude_extract->partition concentration2 Rotary Evaporation partition->concentration2 fractions Ethyl Acetate Fraction concentration2->fractions silica_gel Silica Gel Column Chromatography fractions->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Pure this compound (>98%) prep_hplc->pure_compound

Caption: Workflow for the extraction and purification of this compound.

Potential Anti-inflammatory Signaling Pathway

While the specific signaling pathway of this compound is a subject for further investigation, many diterpenoids from the Lamiaceae family exhibit anti-inflammatory properties by modulating the NF-κB and MAPK signaling pathways.[3] The following diagram illustrates a plausible mechanism of action.

Caption: Putative anti-inflammatory mechanism of this compound.

Conclusion

The protocol detailed in this document provides a systematic and efficient approach for the isolation of this compound from Lophanthus chinensis. Adherence to these methodologies will enable researchers to obtain a high-purity compound, which is essential for conducting accurate in-vitro and in-vivo studies to explore its full therapeutic potential. Further research into the biological activities and mechanisms of action of this compound is warranted and will be facilitated by the availability of a reliable purification protocol.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Analytical Method Development for Lophanthoidin E using HPLC-MS

This document provides a comprehensive protocol for the development of an analytical method for the quantification of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This method is crucial for pharmacokinetics, quality control, and stability studies in drug development.

Introduction

This compound is a naturally occurring compound with potential therapeutic applications. Accurate and sensitive quantification is essential for its development as a pharmaceutical agent. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) offers high selectivity and sensitivity, making it the premier technique for analyzing complex mixtures and quantifying specific compounds in biological matrices.[1][2] This application note details a systematic approach to developing a robust HPLC-MS method for this compound, drawing upon established methodologies for similar flavonoid and natural product analyses.[3][4]

Experimental Protocols

This section outlines the detailed methodologies for the key experiments involved in the development and validation of an analytical method for this compound.

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Internal Standard (IS) of a structurally similar compound with a distinct mass-to-charge ratio (e.g., a stable isotope-labeled analog or a compound with similar chromatographic behavior).

  • Control biological matrix (e.g., plasma, tissue homogenate)

2. Instrumentation

  • A high-performance liquid chromatography system equipped with a binary pump, autosampler, and column oven.

  • A mass spectrometer with an electrospray ionization (ESI) source. Common types of mass analyzers include triple quadrupole or ion trap systems.[5]

3. Sample Preparation: Protein Precipitation This protocol is suitable for extracting this compound from plasma samples.

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

4. HPLC Method Development The separation of this compound is achieved using a reversed-phase HPLC method.[4]

  • Column Selection : A C18 column is a common choice for the separation of flavonoids and similar compounds due to its hydrophobic stationary phase.[6] A typical column dimension would be 2.1 x 100 mm with a 3.5 µm particle size.

  • Mobile Phase Optimization : A gradient elution is often necessary for complex samples to achieve good separation.[6]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • A typical gradient might start at a low percentage of B, increasing linearly to elute the compound of interest, followed by a wash and re-equilibration step.

  • Flow Rate and Column Temperature : A flow rate of 0.3-0.5 mL/min is standard for a 2.1 mm ID column. The column temperature is typically maintained at around 40°C to ensure reproducible retention times.

5. Mass Spectrometry Method Development

  • Ionization Source : Electrospray ionization (ESI) is a soft ionization technique suitable for flavonoids and other polar to moderately polar compounds.[1] Both positive and negative ionization modes should be evaluated to determine which provides a better signal for this compound.

  • Tuning and Optimization : Infuse a standard solution of this compound directly into the mass spectrometer to optimize the source parameters (e.g., capillary voltage, gas flow rates, and temperature) and to identify the precursor and product ions for Multiple Reaction Monitoring (MRM).

  • MRM Transition Selection : For quantitative analysis, at least two MRM transitions (a quantifier and a qualifier) should be selected for both this compound and the internal standard to ensure specificity and accuracy.[5]

6. Method Validation The developed method must be validated according to the International Council for Harmonisation (ICH) guidelines.[7][8] The validation should include the following parameters:

  • Specificity and Selectivity : Assessed by analyzing blank matrix samples to ensure no interference at the retention times of this compound and the IS.

  • Linearity and Range : Determined by analyzing a series of calibration standards over a specified concentration range. A linear regression analysis should yield a correlation coefficient (r²) > 0.99.[9]

  • Accuracy and Precision : Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The accuracy should be within 85-115% (80-120% for the Lower Limit of Quantification), and the precision (%RSD) should be ≤15% (≤20% for LLOQ).[10]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ) : The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[9]

  • Matrix Effect and Recovery : Assessed to understand the influence of the biological matrix on the ionization of the analyte and the efficiency of the extraction process.[11]

  • Stability : The stability of this compound should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.[10]

Data Presentation

The following table summarizes the hypothetical quantitative data for a developed this compound HPLC-MS method.

ParameterThis compoundInternal Standard
Chromatographic Data
Retention Time (min)5.86.2
Mass Spectrometric Data
Ionization ModeESI PositiveESI Positive
Precursor Ion (m/z)Hypothetical ValueHypothetical Value
Product Ion (Quantifier)Hypothetical ValueHypothetical Value
Product Ion (Qualifier)Hypothetical ValueHypothetical Value
Validation Parameters
Linearity Range (ng/mL)1 - 1000N/A
Correlation Coefficient (r²)> 0.995N/A
Accuracy (%)95.2 - 104.5N/A
Precision (%RSD)< 10N/A
LLOQ (ng/mL)1N/A
LOD (ng/mL)0.3N/A
Extraction Recovery (%)> 85> 85

Mandatory Visualization

HPLC_MS_Method_Development_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing & Validation cluster_output Output Sample Biological Sample (e.g., Plasma) ProteinPrecip Protein Precipitation (Acetonitrile + IS) Sample->ProteinPrecip Centrifuge Centrifugation ProteinPrecip->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC HPLC Separation (C18 Column, Gradient Elution) Reconstitute->HPLC MS MS Detection (ESI, MRM Mode) HPLC->MS DataAcq Data Acquisition MS->DataAcq Quant Quantification (Calibration Curve) DataAcq->Quant Validation Method Validation (ICH Guidelines) Quant->Validation Report Final Analytical Method & Report Validation->Report

Caption: Workflow for this compound HPLC-MS method development.

Signaling_Pathway_Placeholder A This compound B Target Protein/Receptor A->B Binds C Downstream Kinase 1 B->C Activates/Inhibits D Downstream Kinase 2 C->D E Transcription Factor D->E F Gene Expression E->F Regulates G Cellular Response (e.g., Anti-inflammatory) F->G Leads to

Caption: Hypothetical signaling pathway of this compound.

References

Cell-based Assays for Lophanthoidin E Bioactivity Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Lophanthoidin E is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.[1][2][3][4][5] Due to the limited publicly available data on the specific bioactivities of this compound, a systematic screening using relevant cell-based assays is crucial to elucidate its therapeutic potential.

These application notes provide a comprehensive guide for the initial bioactivity screening of this compound, focusing on its potential cytotoxic and anti-inflammatory properties. The following protocols are foundational and can be adapted and expanded based on initial findings.

II. Data Presentation: Summary of Anticipated Quantitative Data

Effective data analysis begins with clear and organized data presentation. The following tables are templates for summarizing the quantitative data obtained from the proposed assays.

Table 1: Cytotoxicity of this compound

Cell LineAssay TypeTime Point (hrs)This compound Concentration (µM)% Cell Viability (Mean ± SD)IC₅₀ (µM)
MTT240.1
1
10
50
100
LDH240.1
1
10
50
100

Table 2: Anti-inflammatory Activity of this compound in Macrophages

AssayTreatmentThis compound Concentration (µM)Nitric Oxide (NO) Production (µM) (Mean ± SD)TNF-α Release (pg/mL) (Mean ± SD)IL-6 Release (pg/mL) (Mean ± SD)
Griess AssayControl0
LPS (1 µg/mL)0
LPS + this compound1
10
50
ELISAControl0
LPS (1 µg/mL)0
LPS + this compound1
10
50

III. Experimental Protocols

A. Cytotoxicity Assays

Cytotoxicity is a critical initial assessment for any compound with therapeutic potential. These assays determine the concentration range at which this compound affects cell viability.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cells (e.g., HeLa, HepG2, or a relevant cancer cell line) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

    • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

  • Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.[6][7][8]

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

    • Incubation: Incubate the plate for the desired time period (e.g., 24 hours).

    • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercial kits are widely available). Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

    • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

    • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

    • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer). % Cytotoxicity = [(Absorbance of treated cells - Absorbance of untreated cells) / (Absorbance of maximum lysis - Absorbance of untreated cells)] x 100.

B. Anti-inflammatory Assays

Chronic inflammation is implicated in numerous diseases. Flavonoids are well-known for their anti-inflammatory properties.[9] These assays will assess the potential of this compound to modulate inflammatory responses in macrophages.

1. Nitric Oxide (NO) Production Assay (Griess Test)

  • Principle: Macrophages, when activated by inflammatory stimuli like lipopolysaccharide (LPS), produce nitric oxide (NO). NO is a key inflammatory mediator. The Griess test is a colorimetric assay that measures the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant.

  • Protocol:

    • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assays) for 1-2 hours.

    • Inflammatory Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours. Include control wells (untreated cells), LPS-only wells, and wells with this compound alone.

    • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Griess Reaction: Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Absorbance Measurement: Measure the absorbance at 540 nm.

    • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve.

2. Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement by ELISA

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the levels of specific proteins, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6), in the cell culture supernatant.

  • Protocol:

    • Cell Seeding, Treatment, and Stimulation: Follow the same procedure as for the Nitric Oxide Production Assay (Steps 1-3).

    • Supernatant Collection: After the 24-hour stimulation with LPS, centrifuge the plate and collect the supernatant.

    • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 using commercially available kits, following the manufacturer's instructions. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding the collected supernatants and standards.

      • Adding a detection antibody.

      • Adding a substrate to produce a colorimetric signal.

    • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol.

    • Data Analysis: Generate a standard curve from the absorbance readings of the standards. Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve.

IV. Visualization of Workflows and Pathways

A. Experimental Workflow

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_inflammation Anti-inflammatory Assessment cluster_no Griess Assay cluster_elisa ELISA start_cyto Seed Cells in 96-well Plate treat_cyto Treat with this compound (0.1-100 µM) start_cyto->treat_cyto incubate_cyto Incubate (24h) treat_cyto->incubate_cyto mtt_add Add MTT Reagent incubate_cyto->mtt_add ldh_supernatant Collect Supernatant incubate_cyto->ldh_supernatant mtt_incubate Incubate (4h) mtt_add->mtt_incubate mtt_solubilize Solubilize Formazan mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570 nm) mtt_solubilize->mtt_read data_analysis Data Analysis (IC₅₀, Cytokine Levels, NO Production) mtt_read->data_analysis ldh_reaction Add LDH Reaction Mix ldh_supernatant->ldh_reaction ldh_incubate Incubate (30 min) ldh_reaction->ldh_incubate ldh_read Read Absorbance (490 nm) ldh_incubate->ldh_read ldh_read->data_analysis start_inflam Seed RAW 264.7 Cells pretreat_inflam Pre-treat with this compound start_inflam->pretreat_inflam stimulate_inflam Stimulate with LPS (1 µg/mL) pretreat_inflam->stimulate_inflam incubate_inflam Incubate (24h) stimulate_inflam->incubate_inflam collect_supernatant Collect Supernatant incubate_inflam->collect_supernatant griess_reaction Add Griess Reagents collect_supernatant->griess_reaction elisa_procedure Perform ELISA for TNF-α & IL-6 collect_supernatant->elisa_procedure griess_read Read Absorbance (540 nm) griess_reaction->griess_read griess_read->data_analysis elisa_read Read Absorbance elisa_procedure->elisa_read elisa_read->data_analysis

Caption: Workflow for cytotoxicity and anti-inflammatory screening.

B. Hypothesized Anti-inflammatory Signaling Pathway

Based on the known mechanisms of flavonoids, this compound may exert its anti-inflammatory effects by inhibiting key signaling pathways such as the NF-κB pathway.

Anti_inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkappaB IκB IKK->IkappaB phosphorylates IkappaB_NFkappaB IκB-NF-κB Complex NFkappaB NF-κB Nucleus Nucleus NFkappaB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene_Expression activates Lophanthoidin_E This compound Lophanthoidin_E->IKK inhibits? Lophanthoidin_E->NFkappaB inhibits translocation? IkappaB_NFkappaB->IKK

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

References

Application Note: Determination of the Antiviral Efficacy of Lophanthoidin E against Influenza A Virus (IAV)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lophanthoidin E is a diterpenoid compound that has been investigated for various biological activities. This application note provides a hypothetical framework for assessing its potential antiviral efficacy, using Influenza A virus (IAV) as a model. The protocols detailed below describe standard in vitro methodologies to determine the 50% inhibitory concentration (IC50), the 50% cytotoxic concentration (CC50), and to elucidate a potential mechanism of action. The data presented herein is illustrative and intended to guide researchers in setting up similar experimental workflows.

Data Presentation

Table 1: Cytotoxicity and Antiviral Activity of this compound against Influenza A Virus (A/WSN/33)

CompoundCC50 in MDCK cells (µM)IC50 in MDCK cells (µM)Selectivity Index (SI = CC50/IC50)
This compound>10012.5>8
Oseltamivir>2000.8>250

Table 2: Dose-Dependent Inhibition of IAV Replication by this compound

Treatment Concentration (µM)Viral Titer (PFU/mL)% Inhibition
0 (Vehicle Control)2.5 x 10^60%
1.561.8 x 10^628%
3.121.1 x 10^656%
6.255.2 x 10^579.2%
12.51.5 x 10^594%
252.1 x 10^499.16%

Experimental Protocols

Cell Culture and Virus Propagation
  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Virus Strain: Influenza A/WSN/33 (H1N1) virus.

  • Virus Propagation: The virus is propagated in the allantoic fluid of 10-day-old embryonated chicken eggs. The viral titer is determined by a plaque assay on MDCK cells.

Cytotoxicity Assay (MTT Assay)
  • Seed MDCK cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in serum-free DMEM.

  • Remove the culture medium from the cells and add 100 µL of the compound dilutions.

  • Incubate the plate for 48 hours at 37°C.

  • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the vehicle control.

Plaque Reduction Assay
  • Seed MDCK cells in a 6-well plate at a density of 5 x 10^5 cells/well and grow to confluence.

  • Wash the cells with phosphate-buffered saline (PBS).

  • In a separate tube, pre-incubate 100 plaque-forming units (PFU) of IAV with serial dilutions of this compound for 1 hour at 37°C.

  • Inoculate the cell monolayers with the virus-compound mixture for 1 hour at 37°C.

  • Remove the inoculum and overlay the cells with DMEM containing 1% agarose, 2 µg/mL TPCK-trypsin, and the corresponding concentration of this compound.

  • Incubate the plates at 37°C for 48-72 hours until plaques are visible.

  • Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.

  • Count the number of plaques and calculate the percent inhibition relative to the vehicle control.

  • The IC50 value is determined as the concentration of this compound that inhibits plaque formation by 50%.

Quantitative Real-Time PCR (qRT-PCR) for Viral RNA
  • Infect confluent MDCK cells in a 12-well plate with IAV at a multiplicity of infection (MOI) of 0.1.

  • After 1 hour of adsorption, remove the inoculum and add fresh serum-free DMEM containing serial dilutions of this compound.

  • Incubate for 24 hours at 37°C.

  • Harvest the cell supernatant and extract viral RNA using a commercial viral RNA extraction kit.

  • Perform one-step qRT-PCR using primers and a probe specific for the IAV M gene.

  • Use a standard curve of known viral RNA concentrations to quantify the viral load.

Hypothetical Mechanism of Action and Signaling Pathway

Our hypothetical findings suggest that this compound may inhibit IAV replication by modulating the host cell's innate immune response. Specifically, it is proposed that this compound potentiates the RIG-I signaling pathway, leading to an enhanced and more rapid induction of type I interferons (IFN-α/β), which in turn establishes an antiviral state in the host cell.

Visualizations

Antiviral_Screening_Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis A Cell Culture (MDCK) C Cytotoxicity Assay (MTT) A->C D Plaque Reduction Assay A->D B Virus Propagation (IAV) B->D F Calculate CC50 C->F E qRT-PCR for Viral Load D->E G Calculate IC50 D->G H Determine Selectivity Index (SI) F->H G->H

Caption: Experimental workflow for antiviral efficacy testing.

Lophanthoidin_E_Mechanism cluster_pathway Proposed Signaling Pathway IAV Influenza A Virus RIG_I RIG-I IAV->RIG_I activates MAVS MAVS RIG_I->MAVS activates Lophanthoidin_E This compound Lophanthoidin_E->RIG_I potentiates TBK1 TBK1 MAVS->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferon (IFN-α/β) IRF3->IFN induces transcription Antiviral_State Antiviral State IFN->Antiviral_State establishes Antiviral_State->IAV inhibits replication

Caption: Proposed mechanism of this compound action.

Application Notes and Protocols for the Evaluation of Lophanthoidin E in Hepatitis B Virus (HBV) Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, a comprehensive review of scientific literature reveals no published data on the biological activity of Lophanthoidin E, including its potential effects on the Hepatitis B Virus (HBV). Therefore, the following application notes and protocols are presented as a hypothetical research plan for the initial screening and characterization of a novel, uncharacterized compound like this compound for anti-HBV activity. The data, figures, and pathways described herein are illustrative examples and not based on experimental results for this compound.

Introduction

Hepatitis B virus (HBV) infection remains a significant global health challenge, with chronic infection leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma. The discovery of new antiviral agents is crucial for the development of more effective HBV therapies. This compound is a chemical compound with the CAS number 120462-45-5. While its chemical identity is established, its biological properties are yet to be determined. This document outlines a proposed research workflow to investigate the potential anti-HBV activity of this compound.

Quantitative Data Summary (Hypothetical)

Following the successful completion of the described protocols, the quantitative data for this compound's anti-HBV activity and cytotoxicity could be summarized as follows. This table serves as a template for presenting experimental findings.

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound[Insert Value][Insert Value][Insert Value]
Lamivudine (Control)[Insert Value][Insert Value][Insert Value]

EC50 (50% effective concentration): The concentration of the compound that inhibits a specific viral marker (e.g., HBsAg, HBeAg, or HBV DNA) by 50%. CC50 (50% cytotoxic concentration): The concentration of the compound that reduces the viability of host cells by 50%. Selectivity Index (SI): A measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over cytotoxicity.

Experimental Protocols

Cell Culture and Reagents
  • Cell Line: HepG2.2.15 cells, a human hepatoblastoma cell line that stably expresses the HBV genome, are a standard model for in vitro HBV research.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418.

  • Compound: this compound (source to be specified) dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Lamivudine should be used as a positive control.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration range of this compound that is non-toxic to the host cells.

  • Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

HBsAg and HBeAg Secretion Assay (ELISA)

This assay quantifies the effect of this compound on the secretion of HBV surface antigen (HBsAg) and e-antigen (HBeAg).

  • Cell Seeding and Treatment: Seed HepG2.2.15 cells in a 24-well plate and treat with non-toxic concentrations of this compound for 72 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform Enzyme-Linked Immunosorbent Assay (ELISA) for HBsAg and HBeAg using commercially available kits, following the manufacturer's instructions.

  • Data Analysis: Determine the EC50 values for the inhibition of HBsAg and HBeAg secretion.

HBV DNA Replication Assay (qPCR)

This protocol measures the impact of this compound on the replication of HBV DNA.

  • Cell Seeding and Treatment: Seed HepG2.2.15 cells in a 6-well plate and treat with this compound for 72 hours.

  • DNA Extraction:

    • Extracellular HBV DNA: Isolate viral DNA from the cell culture supernatant.

    • Intracellular HBV DNA: Lyse the cells and extract total intracellular DNA.

  • qPCR: Perform quantitative real-time PCR (qPCR) to quantify the amount of HBV DNA. Use primers specific for a conserved region of the HBV genome.

  • Data Analysis: Calculate the EC50 value for the inhibition of HBV DNA replication.

Visualizations

Experimental Workflow

G cluster_0 Initial Screening cluster_1 Secondary Validation cluster_2 Mechanism of Action Studies Start Start: Obtain this compound Cytotoxicity Cytotoxicity Assay (MTT) Determine CC50 Start->Cytotoxicity Antiviral_Screening HBsAg/HBeAg ELISA (Primary Screen) Cytotoxicity->Antiviral_Screening qPCR HBV DNA Replication Assay (qPCR) Determine EC50 Antiviral_Screening->qPCR SI Calculate Selectivity Index (SI) qPCR->SI Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Luciferase Assay) SI->Pathway_Analysis End Characterize Anti-HBV Activity Pathway_Analysis->End

Caption: Proposed experimental workflow for evaluating the anti-HBV activity of this compound.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be targeted by an anti-HBV compound. This is a generic representation and not based on any known mechanism of this compound.

HBV_Signaling cluster_HBV HBV Life Cycle cluster_Host Host Cell HBV_Entry HBV Entry cccDNA_Formation cccDNA Formation HBV_Entry->cccDNA_Formation Transcription Viral Transcription cccDNA_Formation->Transcription Translation Viral Protein Synthesis Transcription->Translation Replication DNA Replication Translation->Replication Assembly Virion Assembly & Release Replication->Assembly Host_Factor_X Host Factor X Signaling_Pathway Signaling Pathway Y Host_Factor_X->Signaling_Pathway Signaling_Pathway->Transcription Activation Lophanthoidin_E This compound (Hypothetical Target) Lophanthoidin_E->Signaling_Pathway Inhibition

Caption: Hypothetical signaling pathway potentially targeted by an anti-HBV compound like this compound.

Application Notes and Protocols for Lophanthoidin E in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on Lophanthoidin E is limited in publicly available scientific literature. The following application notes and protocols are based on the known biological activities of structurally related flavonoids and provide a foundational framework for initiating research and development efforts on this compound. All experimental designs should be validated and optimized for the specific research context.

Introduction to this compound

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are well-documented for their diverse pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and neuroprotective activities.[1][2][3] These biological effects are often attributed to their ability to modulate various cellular signaling pathways. While specific data for this compound is not extensively available, its flavone structure suggests potential for similar bioactivities, making it a compound of interest for drug discovery and development.

Potential Therapeutic Applications and Mechanisms of Action

Based on the activities of similar flavonoids, this compound is hypothesized to be a candidate for investigation in the following therapeutic areas:

  • Oncology: Flavonoids have been shown to possess anticancer properties by inducing apoptosis, arresting the cell cycle, and inhibiting cancer cell proliferation and invasion.[2] They can act as pro-oxidants in cancer cells, leading to the triggering of apoptotic pathways.[2]

  • Inflammation: Many flavonoids exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key signaling pathways such as NF-κB and MAPK.[4]

  • Neurodegenerative Diseases: Flavonoids have shown neuroprotective potential by combating oxidative stress, reducing neuroinflammation, and modulating signaling pathways involved in neuronal survival.[3][5]

Table 1: Potential Molecular Targets and Signaling Pathways of this compound (Hypothesized based on Flavonoid Research)
Therapeutic AreaPotential Molecular TargetsSignaling Pathway(s)Potential Effects
Oncology Caspases, Bcl-2 family proteins, Cyclin-dependent kinases (CDKs), PI3K, Akt, mTOR, NF-κB, MAPKApoptosis Pathway, Cell Cycle Regulation, PI3K/Akt/mTOR Pathway, NF-κB Signaling, MAPK/ERK PathwayInduction of apoptosis, Cell cycle arrest at G2/M or G1 phase, Inhibition of proliferation and metastasis
Inflammation Cyclooxygenase (COX), Lipoxygenase (LOX), iNOS, TNF-α, IL-6, IL-1β, NF-κB, MAPKNF-κB Signaling Pathway, MAPK Signaling PathwayReduction of pro-inflammatory cytokines and enzymes, Decreased inflammatory response
Neuroprotection Nrf2, HO-1, GSK3β, ER Stress Proteins (e.g., CHOP)Nrf2/ARE Pathway, ER Stress PathwayUpregulation of antioxidant defenses, Reduction of protein misfolding and aggregation, Protection against neuronal cell death

Experimental Protocols

The following are detailed, generalized protocols for assessing the potential biological activities of this compound.

In Vitro Anticancer Activity

3.1.1. Cell Viability and Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product, the amount of which is proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

3.1.2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Objective: To determine if this compound induces apoptosis in cancer cells.

  • Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

  • Protocol:

    • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.

    • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

    • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Flow Cytometry: Analyze the cells by flow cytometry. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

In Vitro Anti-inflammatory Activity

3.2.1. Measurement of Nitric Oxide (NO) Production (Griess Assay)

  • Objective: To assess the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Principle: The Griess assay measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.

  • Protocol:

    • Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere.

    • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Griess Reagent: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

    • Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

    • Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve.

3.2.2. Measurement of Pro-inflammatory Cytokines (ELISA)

  • Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines like TNF-α and IL-6.

  • Protocol:

    • Cell Treatment: Treat RAW 264.7 cells with this compound and LPS as described in the Griess assay protocol.

    • Supernatant Collection: Collect the cell culture supernatant.

    • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions.

    • Data Analysis: Determine the concentrations of the cytokines from a standard curve.

In Vitro Neuroprotective Activity

3.3.1. Neuroprotection against Oxidative Stress (H₂O₂-induced Cell Death)

  • Objective: To evaluate the protective effect of this compound against oxidative stress-induced neuronal cell death.

  • Protocol:

    • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate.

    • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.

    • Oxidative Stress Induction: Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to the cell culture medium for a specified time (e.g., 24 hours).

    • Cell Viability Assessment: Assess cell viability using the MTT assay as described previously.

Visualization of Pathways and Workflows

Signaling Pathways

anticancer_pathways cluster_apoptosis Apoptosis Induction cluster_inflammation Anti-inflammatory Action Lophanthoidin_E This compound Bcl2 Bcl-2 Lophanthoidin_E->Bcl2 inhibits Bax Bax Lophanthoidin_E->Bax activates Caspase9 Caspase-9 Bcl2->Caspase9 inhibits Bax->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB MAPK MAPK TLR4->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines Lophanthoidin_E2 This compound Lophanthoidin_E2->NFkB inhibits Lophanthoidin_E2->MAPK inhibits

Caption: Hypothesized signaling pathways for this compound.

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Evaluation start This compound Stock Solution cytotoxicity Cytotoxicity Screen (MTT Assay) start->cytotoxicity ic50 Determine IC50 cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis inflammation Anti-inflammatory Assay (Griess, ELISA) mechanism->inflammation neuroprotection Neuroprotection Assay (H₂O₂ Challenge) mechanism->neuroprotection

Caption: General experimental workflow for this compound evaluation.

Data Presentation

All quantitative data generated from the above protocols should be summarized in tables for clear comparison.

Table 2: Example Data Summary for Anticancer Activity of this compound
Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)% Apoptotic Cells (at IC50)
HepG2ValueValueValue
MCF-7ValueValueValue
A549ValueValueValue
Table 3: Example Data Summary for Anti-inflammatory Activity of this compound
TreatmentNO Production (% of LPS control)TNF-α Release (pg/mL)IL-6 Release (pg/mL)
ControlValueValueValue
LPS (1 µg/mL)100ValueValue
This compound (X µM) + LPSValueValueValue
This compound (Y µM) + LPSValueValueValue
Table 4: Example Data Summary for Neuroprotective Activity of this compound
TreatmentCell Viability (% of control)
Control100
H₂O₂ (inducer)Value
This compound (X µM) + H₂O₂Value
This compound (Y µM) + H₂O₂Value

Conclusion

This compound represents a promising starting point for drug discovery programs in oncology, inflammation, and neurodegenerative diseases. The provided protocols and conceptual frameworks offer a robust starting point for researchers to begin elucidating its specific biological activities and mechanisms of action. Rigorous experimental validation is crucial to confirm these hypothesized effects and to advance this compound through the drug development pipeline.

References

Troubleshooting & Optimization

Lophanthoidin E solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lophanthoidin E. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for dissolving this compound?

This compound is sparingly soluble in aqueous solutions. For most in vitro cell-based assays, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose.

2. How do I prepare a stock solution of this compound?

To prepare a stock solution, weigh the desired amount of this compound and dissolve it in a small volume of 100% DMSO. It is common practice to create a stock solution at a concentration of 10 mM or higher, depending on the solubility of the compound. Ensure the compound is fully dissolved by gentle vortexing or brief sonication. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

3. I am observing precipitation when I dilute my this compound stock solution in cell culture media. What should I do?

Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are several steps to troubleshoot this problem:

  • Pre-warm the media: Warming the cell culture media to 37°C before adding the this compound stock solution can help improve solubility.

  • Increase the final DMSO concentration (with caution): While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is generally well-tolerated by most cell lines.[1] However, it is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.[2][3]

  • Use a serum-containing medium for dilution: If your experimental protocol allows, diluting the stock solution in media containing fetal bovine serum (FBS) can help to stabilize the compound and prevent precipitation due to the protein-binding effect.

  • Step-wise dilution: Instead of a single large dilution, try a serial dilution approach. For example, first, dilute the 10 mM stock in DMSO to 1 mM, and then further dilute this intermediate stock into your final culture medium.

4. What is the likely mechanism of action for this compound?

While specific studies on this compound are limited, many plant-derived compounds with similar structures exhibit anti-inflammatory properties by modulating key signaling pathways. The two most probable pathways affected by this compound are the NF-κB and Nrf2 signaling pathways.[4][5]

  • NF-κB (Nuclear Factor-kappa B) Pathway: This pathway is a central regulator of inflammation.[6] Many natural compounds inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes.[7][8][9]

  • Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Nrf2 is a master regulator of the antioxidant response.[10][11] Activation of the Nrf2 pathway leads to the expression of a battery of cytoprotective genes that can counteract oxidative stress, which is often associated with inflammation.[12][13]

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays
Possible Cause Troubleshooting Steps
Precipitation of this compound Visually inspect the culture wells for any signs of precipitation after adding the compound. If precipitation is observed, refer to the FAQ on preventing precipitation. Prepare fresh dilutions for each experiment.
Cell health and viability Ensure that the final DMSO concentration in your assay does not exceed 0.5% and always include a DMSO vehicle control. Perform a cell viability assay (e.g., MTT or AlamarBlue) to confirm that the observed effects are not due to cytotoxicity.[3]
Inconsistent stock solution concentration Ensure the this compound is completely dissolved in the stock solution. After thawing, vortex the stock solution gently before making dilutions.
Issue 2: Difficulty in observing a dose-response
Possible Cause Troubleshooting Steps
Sub-optimal concentration range Perform a wider range of concentrations in your initial experiments to determine the optimal dose range for your specific cell type and assay.
Limited solubility at higher concentrations If you observe precipitation at higher concentrations, this may be the limiting factor for your dose-response. Consider using a different solvent or a solubilizing agent, but be sure to validate its compatibility with your cell model.
Assay sensitivity Ensure your assay is sensitive enough to detect the expected biological effect. Optimize the assay parameters, such as incubation time and reagent concentrations.

Experimental Protocols

Protocol 1: Preparation of this compound for Cell-Based Assays

  • Prepare a 10 mM stock solution:

    • Weigh out a precise amount of this compound powder.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration (Molecular Weight of this compound: 406.47 g/mol ).

    • Add the calculated volume of 100% DMSO to the this compound powder.

    • Gently vortex or sonicate until the compound is completely dissolved.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

  • Preparation of working solution:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Vortex the stock solution gently.

    • Perform a serial dilution of the stock solution in pre-warmed (37°C) cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.

Visualizations

Lophanthoidin_E_Solubilization_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Weigh this compound Powder dissolve Dissolve in 100% DMSO start->dissolve stock 10 mM Stock Solution dissolve->stock store Aliquot and Store at -20°C/-80°C stock->store thaw Thaw Stock Solution store->thaw For Experiment dilute Serially Dilute in Pre-warmed Media thaw->dilute final Final Working Solution (<0.5% DMSO) dilute->final Cell-Based Assay Cell-Based Assay final->Cell-Based Assay

Caption: Workflow for the preparation of this compound solutions.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Loph_E This compound Loph_E->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression DNA->Genes Induces

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters for Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Loph_E This compound Loph_E->Keap1 Inactivates ARE ARE Nrf2_nuc->ARE Binds to Genes Antioxidant & Cytoprotective Gene Expression ARE->Genes Induces

References

Lophanthoidin E Extraction Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the extraction yield of Lophanthoidin E.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a diterpenoid compound. Diterpenoids are a class of organic compounds composed of four isoprene units. The primary natural source of this compound is the plant Rabdosia lophanthoides.[1][2] Diterpenoids from Rabdosia species have been studied for their potential cytotoxic and anti-inflammatory activities.[1][3]

Q2: What are the common methods for extracting this compound?

Common methods for extracting diterpenoids like this compound from plant materials include:

  • Soxhlet Extraction: A classical technique that uses a specialized apparatus to continuously wash the plant material with a heated solvent. This method is exhaustive but can sometimes degrade thermally sensitive compounds.

  • Ultrasound-Assisted Extraction (UAE): This method uses high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency. UAE is often faster and can be performed at lower temperatures than Soxhlet extraction.[4][5]

  • Maceration: This involves soaking the plant material in a solvent for a specific period with occasional agitation. It is a simple method but may be less efficient than Soxhlet or UAE.

Q3: Which factors are most critical for optimizing this compound extraction yield?

Several factors significantly influence the extraction yield of diterpenoids:

  • Solvent Choice: The polarity of the solvent is crucial. For diterpenoids, solvents like ethanol, methanol, and mixtures of hexane and ethyl acetate are commonly used.[6] The optimal solvent will depend on the specific diterpenoid's polarity.

  • Temperature: Higher temperatures generally increase the solubility and diffusion rate of the target compound, but excessive heat can cause degradation.

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the compound. However, prolonged extraction times can lead to the degradation of some compounds.

  • Solid-to-Liquid Ratio: A lower ratio (more solvent) can enhance extraction efficiency but may also extract more impurities and increase processing time for solvent removal.

  • Particle Size of Plant Material: Grinding the plant material to a smaller particle size increases the surface area available for extraction, generally leading to higher yields.

Q4: How can I purify this compound after the initial extraction?

Post-extraction, the crude extract is typically a complex mixture. Purification of this compound can be achieved through various chromatographic techniques. A common approach involves subjecting the crude extract to column chromatography using silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., petroleum ether and ethyl acetate) to separate fractions.[7] These fractions are then analyzed (e.g., by TLC or HPLC), and those containing the compound of interest are combined and may be subjected to further purification steps like preparative HPLC to obtain the pure compound.

Experimental Protocols and Data

Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of Diterpenoids from Rabdosia Species

This protocol is a representative method for the extraction of diterpenoids, including this compound, from Rabdosia lophanthoides.

  • Sample Preparation:

    • Air-dry the aerial parts of Rabdosia lophanthoides.

    • Grind the dried plant material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 50 g of the powdered plant material and place it in a flask.

    • Add 1000 mL of 80% ethanol (solid-to-liquid ratio of 1:20 g/mL).

    • Place the flask in an ultrasonic bath.

    • Set the ultrasonic frequency to 40 kHz and the power to 250 W.

    • Conduct the extraction at a constant temperature of 50°C for 45 minutes.

  • Filtration and Concentration:

    • After extraction, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent.

    • Combine the filtrates from all three extractions.

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.

  • Fractionation (Optional but Recommended):

    • Suspend the crude extract in water and partition successively with petroleum ether and then ethyl acetate.

    • The ethyl acetate fraction is often enriched with diterpenoids.[8][9]

    • Concentrate the ethyl acetate fraction to yield a diterpenoid-rich extract for further purification.

Data Presentation: Comparison of Extraction Yields

The following table summarizes typical extraction yields for diterpenoids from Rabdosia and similar plant species using various methods. Note that the optimal conditions can vary, and these values serve as a general comparison.

Extraction MethodSolventTemperature (°C)TimeTypical Diterpenoid Yield (mg/g of dry plant material)Reference
Soxhlet Extraction 95% Ethanol80-906 hours5 - 15[10]
Methanol65-758 hours8 - 20[10]
Ultrasound-Assisted Extraction (UAE) 80% Ethanol5045 min10 - 25[5][11]
70% Methanol4560 min12 - 30[12]
Maceration 95% EthanolRoom Temp72 hours2 - 8[10]

Troubleshooting Guides

Guide 1: Low or Inconsistent Extraction Yield
Potential Cause Recommended Solution
Inappropriate Solvent The polarity of the solvent may not be suitable for this compound. Test a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, and aqueous mixtures thereof). For diterpenoids, 70-80% ethanol is often a good starting point.[3]
Insufficient Extraction Time or Temperature Increase the extraction time or temperature incrementally. Be cautious, as excessive heat can degrade the target compound. For UAE, longer sonication times can sometimes lead to degradation.[11]
Poor Solvent Penetration Ensure the plant material is ground to a fine, consistent powder. A smaller particle size increases the surface area for extraction.
Suboptimal Solid-to-Liquid Ratio A ratio that is too high (not enough solvent) can result in incomplete extraction. Try decreasing the ratio (e.g., from 1:10 to 1:20 g/mL).
Degradation of this compound This compound may be sensitive to heat, light, or pH. Conduct extractions under controlled temperature and away from direct light. Ensure the pH of the solvent is appropriate.
Variation in Plant Material The concentration of secondary metabolites can vary depending on the plant's age, growing conditions, and harvest time. Use plant material from a consistent source and batch if possible.
Guide 2: HPLC Analysis Issues During Quantification and Purification
Problem Potential Cause(s) Solution(s)
Peak Tailing - Secondary interactions: Silanol groups on the silica packing interacting with the analyte.- Column overload: Injecting too much sample.- Inappropriate mobile phase pH: Causing the analyte to be in multiple ionic forms.- Use a high-purity silica column or an end-capped column.- Add a competing base (e.g., triethylamine) to the mobile phase in small amounts (0.1%).- Reduce the sample concentration or injection volume.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.[10]
Ghost Peaks - Contamination: Impurities in the mobile phase, sample, or from a previous injection.- Late elution: A peak from a previous injection eluting in the current run.- Use high-purity HPLC-grade solvents.- Filter all samples and mobile phases.- Run a blank gradient after each sample run to wash the column.- Increase the run time to ensure all components from the previous sample have eluted.[13][14]
High Backpressure - Blockage: Particulate matter from the sample or mobile phase blocking the column frit or tubing.- Buffer precipitation: Buffer salts precipitating in the mobile phase, especially with high organic solvent concentrations.- Filter all samples and mobile phases through a 0.22 or 0.45 µm filter.- Use a guard column to protect the analytical column.- Reverse flush the column (disconnect from the detector first).- Ensure the buffer is soluble in the entire mobile phase composition range.[4][6]
Poor Resolution - Inappropriate mobile phase: The solvent strength is too high or too low.- Column degradation: Loss of stationary phase or creation of voids in the column packing.- Optimize the mobile phase composition (gradient slope, solvent ratios).- Try a different column with a different stationary phase chemistry.- Replace the column if it is old or has been subjected to harsh conditions.[6]

Visualizations

Experimental Workflow for this compound Extraction and Isolation

experimental_workflow plant_material Rabdosia lophanthoides (Dried, Powdered) extraction Ultrasound-Assisted Extraction (80% Ethanol, 50°C, 45 min) plant_material->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate) crude_extract->partitioning ea_fraction Ethyl Acetate Fraction (Diterpenoid-Rich) partitioning->ea_fraction column_chrom Column Chromatography (Silica Gel) ea_fraction->column_chrom fractions Collect and Analyze Fractions (TLC/HPLC) column_chrom->fractions purified_compound Purified this compound fractions->purified_compound

Caption: Workflow for this compound extraction.

Signaling Pathway: Anti-inflammatory Action of Diterpenoids

Caption: Inhibition of the NF-κB inflammatory pathway.

References

Lophanthoidin E HPLC-MS Analysis Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) analysis of Lophanthoidin E. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is HPLC-MS a suitable analytical technique?

This compound is a naturally occurring chemical compound. HPLC-MS is a highly suitable technique for its analysis due to its high separation efficiency (HPLC) and the detailed structural information provided by mass spectrometry (MS).[1] This combination allows for the accurate identification and quantification of this compound, even in complex matrices such as plant extracts.

Q2: What are the typical starting conditions for HPLC-MS analysis of flavonoids like this compound?

For flavonoid analysis, reversed-phase HPLC is most common.[2] A C18 column is a good starting point. The mobile phase often consists of a gradient of water and an organic solvent like acetonitrile or methanol, with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.[3][4] Electrospray ionization (ESI) in negative ion mode is often effective for flavonoids.[4][5]

Q3: How should I prepare a plant sample for this compound analysis?

Sample preparation is crucial and typically involves extraction followed by cleanup.[6] A common method is solid-phase extraction (SPE) to remove interfering substances.[2] The choice of extraction solvent will depend on the polarity of this compound. A general approach involves extraction with a polar solvent like methanol or ethanol, followed by filtration and potentially an SPE cleanup step.

Troubleshooting Guides

This section provides solutions to common problems you might encounter during the HPLC-MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)

Possible Causes & Solutions:

  • Column Contamination: Contaminants from the sample matrix can accumulate on the column.

    • Solution: Flush the column with a strong solvent. If the problem persists, consider using a guard column or implementing a more rigorous sample cleanup procedure.[7]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte.

    • Solution: Adjust the pH of the mobile phase. For flavonoids, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often beneficial.[4]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

  • Secondary Interactions: The analyte may be interacting with active sites on the stationary phase.

    • Solution: Try a different column chemistry or add a competing agent to the mobile phase.

Issue 2: No Peak or Very Low Signal Intensity

Possible Causes & Solutions:

  • This compound Degradation: The compound may be unstable under the experimental conditions. Flavonoids can be susceptible to degradation due to factors like pH, temperature, and light.[8][9]

    • Solution: Investigate the stability of this compound in your sample solvent and mobile phase.[8] Prepare samples freshly and store them under appropriate conditions (e.g., low temperature, protected from light).

  • Improper MS Ionization Settings: The settings on the mass spectrometer may not be optimal for this compound.

    • Solution: Optimize the ionization source parameters, such as capillary voltage, gas flow, and temperature. Perform an infusion of a this compound standard to find the optimal settings.

  • Sample Preparation Issues: The analyte may be lost during the sample preparation steps.

    • Solution: Review your extraction and cleanup procedures. Perform recovery experiments to determine if the analyte is being lost at any stage.

Issue 3: High Backpressure

Possible Causes & Solutions:

  • Column or Frit Blockage: Particulates from the sample or mobile phase can block the column frit.[7][10]

    • Solution: Filter all samples and mobile phases before use.[7] An in-line filter can also be installed before the column.[7] If a blockage occurs, try back-flushing the column.

  • Precipitation in the System: The mobile phase composition may be causing the analyte or other sample components to precipitate.

    • Solution: Ensure that the sample is fully dissolved in the mobile phase. Avoid large differences in solvent strength between the sample solvent and the initial mobile phase.

Data Presentation

Table 1: Typical Starting HPLC-MS Parameters for Flavonoid Analysis

ParameterTypical Setting
HPLC Column Reversed-phase C18, 2.1-4.6 mm ID, 50-150 mm length, <3 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient Start with a low percentage of B, increase to a high percentage over 10-30 minutes
Flow Rate 0.2 - 1.0 mL/min
Column Temperature 25 - 40 °C
Injection Volume 1 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
Scan Mode Full Scan or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM)
Capillary Voltage 3 - 5 kV
Nebulizer Gas Nitrogen, 20 - 50 psi
Drying Gas Flow 5 - 12 L/min
Drying Gas Temp. 250 - 350 °C

Note: These are general parameters and should be optimized for the specific analysis of this compound.

Experimental Protocols

Protocol 1: General Sample Preparation from Plant Material
  • Homogenization: Grind the dried plant material to a fine powder.

  • Extraction:

    • Weigh approximately 1 gram of the powdered material into a centrifuge tube.

    • Add 10 mL of 80% methanol.

    • Vortex for 1 minute and then sonicate for 30 minutes in a water bath.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet twice more.

    • Combine the supernatants.

  • Solvent Evaporation: Evaporate the solvent from the combined supernatants under a stream of nitrogen or using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase.

  • Cleanup (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute this compound with an appropriate solvent (e.g., methanol or acetonitrile).

    • Evaporate the elution solvent and reconstitute the sample in the initial mobile phase.

  • Filtration: Filter the final sample through a 0.22 µm syringe filter before injection into the HPLC system.[7]

Visualizations

TroubleshootingWorkflow start Problem Encountered (e.g., Poor Peak Shape, No Peak, High Pressure) check_system Check System Basics (Leaks, Mobile Phase Levels, Connections) start->check_system peak_shape Poor Peak Shape? check_system->peak_shape System OK end_node Problem Resolved check_system->end_node System Issue Fixed no_peak No/Low Peak? peak_shape->no_peak No ps_cause1 Column Contamination? peak_shape->ps_cause1 Yes high_pressure High Pressure? no_peak->high_pressure No np_cause1 Analyte Degradation? no_peak->np_cause1 Yes hp_cause1 Blockage in System? high_pressure->hp_cause1 Yes ps_sol1 Flush/Replace Column Improve Sample Cleanup ps_cause1->ps_sol1 Yes ps_cause2 Inappropriate Mobile Phase? ps_cause1->ps_cause2 No ps_sol1->end_node ps_sol2 Optimize Mobile Phase pH Adjust Gradient ps_cause2->ps_sol2 Yes ps_cause3 Column Overload? ps_cause2->ps_cause3 No ps_sol2->end_node ps_cause3->no_peak No ps_sol3 Dilute Sample Reduce Injection Volume ps_cause3->ps_sol3 Yes ps_sol3->end_node np_sol1 Check Analyte Stability Prepare Fresh Samples np_cause1->np_sol1 Yes np_cause2 Incorrect MS Settings? np_cause1->np_cause2 No np_sol1->end_node np_sol2 Optimize MS Parameters (Infuse Standard) np_cause2->np_sol2 Yes np_cause3 Sample Prep Loss? np_cause2->np_cause3 No np_sol2->end_node np_cause3->high_pressure No np_sol3 Perform Recovery Study Optimize Extraction np_cause3->np_sol3 Yes np_sol3->end_node hp_sol1 Filter Samples/Mobile Phase Back-flush Column hp_cause1->hp_sol1 Yes hp_cause2 Precipitation? hp_cause1->hp_cause2 No hp_sol1->end_node hp_sol2 Ensure Sample Solubility Adjust Sample Solvent hp_cause2->hp_sol2 Yes hp_sol2->end_node

Caption: A logical workflow for troubleshooting common HPLC-MS issues.

SamplePrepWorkflow start Plant Material homogenize Homogenization (Grinding) start->homogenize extract Solvent Extraction (e.g., 80% Methanol, Sonication) homogenize->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate Solvent supernatant->evaporate reconstitute1 Reconstitute in Initial Mobile Phase evaporate->reconstitute1 spe Solid-Phase Extraction (SPE) (Cleanup) reconstitute1->spe evaporate2 Evaporate Elution Solvent spe->evaporate2 reconstitute2 Reconstitute in Initial Mobile Phase evaporate2->reconstitute2 filter Filter (0.22 µm) reconstitute2->filter end_node Inject into HPLC-MS filter->end_node

Caption: A typical sample preparation workflow for plant-based samples.

References

Lophanthoidin E Cell Permeability Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lophanthoidin E cell permeability assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to determining the cell permeability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the first steps to consider before initiating a cell permeability assay for this compound?

A1: Before beginning a cell permeability assay, it is crucial to understand the physicochemical properties of this compound. Key parameters include its aqueous solubility, lipophilicity (LogP), and chemical stability. These factors will heavily influence the choice of assay and the experimental conditions. For instance, low aqueous solubility is a common challenge with natural products and may require the use of co-solvents or specialized formulations.[1][2]

Q2: Which cell permeability assays are most suitable for a novel natural product like this compound?

A2: Two standard assays are recommended for initial screening:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive diffusion.[3] It is a cost-effective first step to understand the basic membrane traversing ability of this compound.

  • Caco-2 Cell Permeability Assay: This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[4][5] It provides more comprehensive information, including passive diffusion, active transport, and efflux mechanisms.[3][6]

Q3: How can I assess if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp)?

A3: The Caco-2 assay is ideal for this purpose. You can perform a bi-directional transport study, measuring the permeability from the apical (A) to basolateral (B) side and vice versa. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound is actively effluxed.[7] This can be confirmed by running the assay in the presence of known P-gp inhibitors, such as verapamil.[7]

Q4: What does low recovery of this compound in my assay signify?

A4: Low recovery can be attributed to several factors, including:

  • Nonspecific binding: The compound may be adsorbing to the plasticware or the filter membrane.[8] Using low-binding plates can help mitigate this.

  • Cellular metabolism: The compound might be metabolized by enzymes present in Caco-2 cells.

  • Compound instability: this compound may be unstable in the assay buffer.

  • Accumulation within the lipid membrane: This can be an issue in PAMPA assays.[8]

A mass balance study is essential to investigate the cause of low recovery.[2]

Troubleshooting Guides

Issue 1: Low Aqueous Solubility of this compound
  • Problem: this compound precipitates in the aqueous assay buffer, leading to inaccurate permeability assessment.

  • Troubleshooting Steps:

    • Co-solvents: Use a small percentage (typically <1%) of a biocompatible solvent like DMSO to dissolve the compound. However, be aware that high concentrations of organic solvents can compromise cell monolayer integrity.[2]

    • Biorelevant Media: Employ fasted state simulated intestinal fluid (FaSSIF) or fed state simulated intestinal fluid (FeSSIF) to better mimic in vivo conditions and potentially improve solubility.[2]

    • pH Adjustment: Assess the pKa of this compound and adjust the buffer pH to a value where the compound is most soluble, while ensuring the pH is still physiologically relevant and does not harm the cells.

Issue 2: Inconsistent or Low TEER Values in Caco-2 Assays
  • Problem: Transepithelial electrical resistance (TEER) values are below the acceptable range (typically >300 Ω·cm²), indicating a compromised cell monolayer.[7]

  • Troubleshooting Steps:

    • Cell Culture Conditions: Ensure Caco-2 cells are cultured for the appropriate duration (typically 21 days) to allow for proper differentiation and formation of tight junctions.[5][9]

    • Seeding Density: Optimize the initial seeding density of the cells on the Transwell inserts.

    • Media and Supplements: Verify the quality and composition of the cell culture media and supplements.

    • Lucifer Yellow Co-assay: Use a paracellular marker like Lucifer Yellow to confirm monolayer integrity. A high leakage rate confirms a compromised barrier.[7]

Issue 3: High Variability in PAMPA Results
  • Problem: Significant well-to-well or plate-to-plate variability in the calculated permeability of this compound.

  • Troubleshooting Steps:

    • Membrane Preparation: Ensure the artificial membrane is uniformly coated with the lipid solution. Inconsistent coating can lead to variable permeability.

    • Incubation Conditions: Maintain consistent temperature and humidity during the incubation period, as these can affect permeability.[10]

    • Pipetting Technique: Use careful and consistent pipetting techniques to avoid disturbing the membrane and ensure accurate volumes.[10]

    • Compound Stability: Confirm the stability of this compound in the donor and acceptor buffers over the course of the assay.

Data Presentation

Quantitative data from permeability assays should be summarized in clear, structured tables for easy comparison.

Table 1: Apparent Permeability (Papp) of this compound in Caco-2 Cells

CompoundDirectionConcentration (µM)Papp (x 10⁻⁶ cm/s)Efflux Ratio
This compoundA to B101.5 ± 0.23.0
This compoundB to A104.5 ± 0.4
This compound + VerapamilA to B104.2 ± 0.31.1
This compound + VerapamilB to A104.7 ± 0.5
Propranolol (High Permeability Control)A to B1025.0 ± 2.1N/A
Atenolol (Low Permeability Control)A to B100.5 ± 0.1N/A

Table 2: Effective Permeability (Pe) of this compound in PAMPA

CompoundpHPe (x 10⁻⁶ cm/s)Recovery (%)
This compound6.53.8 ± 0.585
This compound7.44.1 ± 0.688
Testosterone (High Permeability Control)7.415.2 ± 1.595
Hydrochlorothiazide (Low Permeability Control)7.40.2 ± 0.0592

Experimental Protocols

Caco-2 Cell Permeability Assay Protocol
  • Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Seeding: Seed Caco-2 cells onto 12-well Transwell inserts at a density of 6 x 10⁴ cells/cm².

  • Differentiation: Culture the cells for 21 days, changing the medium every 2-3 days.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers using an epithelial voltohmmeter. Only use inserts with TEER values >300 Ω·cm².

  • Assay Initiation:

    • Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add this compound (e.g., 10 µM in HBSS) to the apical (donor) side and fresh HBSS to the basolateral (receiver) side for A to B permeability. For B to A permeability, add the compound to the basolateral side and fresh buffer to the apical side.

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment and replace with fresh buffer.

  • Quantification: Analyze the concentration of this compound in the samples using a validated analytical method such as LC-MS/MS.

  • Calculation: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
  • Membrane Preparation: Prepare a 1% solution of lecithin in dodecane. Coat the filter of a 96-well donor plate with 5 µL of this solution.

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS at pH 7.4).

  • Donor Plate Preparation: Prepare the this compound solution in a suitable buffer (e.g., PBS at pH 6.5) and add it to the donor plate wells.

  • Sandwich Assembly: Carefully place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.

  • Incubation: Incubate the "sandwich" at room temperature for a specified period (e.g., 4-16 hours).

  • Quantification: After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculation: Calculate the effective permeability (Pe) using the equation provided by the specific PAMPA kit manufacturer or from established literature.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Permeability Assays cluster_analysis Data Analysis cluster_interpretation Interpretation Lophanthoidin_E This compound Stock Solubility_Test Aqueous Solubility Test Lophanthoidin_E->Solubility_Test PAMPA PAMPA Solubility_Test->PAMPA Inform Assay Conditions Caco2 Caco-2 Assay Solubility_Test->Caco2 Inform Assay Conditions LCMS LC-MS/MS Quantification PAMPA->LCMS Caco2->LCMS Papp_Calc Papp/Pe Calculation LCMS->Papp_Calc Efflux_Ratio Efflux Ratio Analysis Papp_Calc->Efflux_Ratio Perm_Class Permeability Classification (Low/High) Papp_Calc->Perm_Class Efflux_ID Efflux Substrate ID Efflux_Ratio->Efflux_ID

Caption: Workflow for this compound cell permeability assessment.

troubleshooting_logic Start Inconsistent Permeability Data Check_Solubility Is Compound Soluble? Start->Check_Solubility Check_Recovery Is Recovery >80%? Check_Solubility->Check_Recovery Yes Adjust_Solvent Adjust Solvent/pH Check_Solubility->Adjust_Solvent No Check_TEER Are TEER Values OK? Check_Recovery->Check_TEER Yes Investigate_Binding Investigate Nonspecific Binding/ Metabolism Check_Recovery->Investigate_Binding No Optimize_Culture Optimize Caco-2 Culture Check_TEER->Optimize_Culture No (Caco-2 only) Valid_Data Proceed with Data Analysis Check_TEER->Valid_Data Yes Adjust_Solvent->Check_Solubility Investigate_Binding->Check_Recovery Optimize_Culture->Check_TEER

Caption: Troubleshooting logic for permeability assay challenges.

References

Technical Support Center: Overcoming Resistance to Diterpenoid Anticancer Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the specific diterpenoid, Lophanthoidin E, is limited in publicly available scientific literature. Therefore, this guide provides troubleshooting and background information based on the known mechanisms of resistance to other diterpenoid anticancer compounds and natural products that target similar cellular pathways. The experimental protocols and data presented are representative examples to guide researchers in their investigations.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for diterpenoid compounds like this compound in cancer cells?

A1: Diterpenoid compounds often exhibit anticancer activity by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. They can modulate various signaling pathways crucial for cancer cell survival, such as the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.[1][2][3][4][5] Some natural compounds can also interfere with the function of proteins involved in cell cycle regulation and DNA replication.[6]

Q2: My cancer cells are showing reduced sensitivity to the diterpenoid compound. What are the potential mechanisms of resistance?

A2: Resistance to natural product-based anticancer drugs can arise through several mechanisms:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can pump the compound out of the cell, reducing its intracellular concentration.[7][8]

  • Alterations in target signaling pathways: Mutations or compensatory activation of pro-survival pathways can bypass the drug's effects. For instance, increased activation of the PI3K/Akt pathway can promote cell survival and override apoptotic signals.[9][10][11]

  • Enhanced DNA damage repair: If the compound induces DNA damage, cancer cells may upregulate their DNA repair mechanisms to survive.[12]

  • Evasion of apoptosis: Cancer cells can acquire mutations in apoptotic pathway proteins (e.g., p53, Bcl-2 family) that make them resistant to programmed cell death.[13]

  • Drug inactivation: Cells may metabolize the compound into an inactive form.[13]

Q3: How can I confirm if my resistant cell line is overexpressing P-glycoprotein (P-gp)?

A3: You can assess P-gp overexpression through several methods:

  • Western Blotting: This is a direct method to quantify the amount of P-gp protein in your resistant cell line compared to the parental (sensitive) line.

  • Immunofluorescence: This technique allows for the visualization of P-gp localization on the cell membrane.

  • Functional Assays (e.g., Rhodamine 123 efflux assay): P-gp actively transports fluorescent substrates like Rhodamine 123 out of the cell. A lower accumulation of the dye in resistant cells compared to parental cells, which can be reversed by a P-gp inhibitor like verapamil, indicates increased P-gp activity.

Q4: What strategies can I employ to overcome resistance to this diterpenoid compound?

A4: Several strategies can be explored:

  • Combination Therapy:

    • With a P-gp inhibitor: If resistance is due to P-gp overexpression, co-administering a P-gp inhibitor (e.g., verapamil, tariquidar) can restore sensitivity.[7][14][15]

    • With an inhibitor of a pro-survival pathway: If a specific signaling pathway (e.g., PI3K/Akt) is upregulated in resistant cells, combining the diterpenoid with an inhibitor of that pathway may be effective.[9]

    • With a standard chemotherapeutic agent: Synergistic effects may be observed when combining the diterpenoid with conventional chemotherapy drugs.[16]

  • Nanoparticle-based Drug Delivery: Encapsulating the compound in nanoparticles can help bypass efflux pumps and increase its intracellular concentration.[17]

  • Targeted Protein Degradation: This emerging strategy uses small molecules to induce the degradation of specific proteins, including those that cause drug resistance.[18]

Troubleshooting Guide

Issue Possible Cause Suggested Action
Decreased cell death observed in viability assays (e.g., MTT, XTT) after treatment. Development of resistance.1. Confirm resistance by comparing the IC50 value of the current cell line with the parental line. 2. Investigate the mechanism of resistance (see below).
No change in IC50 value, but reduced efficacy. Experimental variability.1. Check cell line integrity (mycoplasma testing, authentication). 2. Ensure proper drug storage and preparation. 3. Optimize cell seeding density and assay duration.
Resistant cells show lower intracellular drug accumulation. Increased drug efflux (e.g., P-gp overexpression).1. Perform a Western blot for P-gp. 2. Conduct a Rhodamine 123 efflux assay. 3. Test co-treatment with a P-gp inhibitor.
Resistant cells show increased phosphorylation of Akt or ERK. Upregulation of pro-survival signaling pathways.1. Perform Western blotting for key phosphorylated and total proteins in the PI3K/Akt and MAPK pathways. 2. Test co-treatment with specific inhibitors of these pathways.
Resistant cells show decreased levels of cleaved PARP or cleaved Caspase-3 upon treatment. Evasion of apoptosis.1. Assess the expression levels of pro- and anti-apoptotic proteins (e.g., Bcl-2, Bax) by Western blot. 2. Sequence key apoptotic genes like p53 for mutations.

Quantitative Data Summary

Due to the lack of specific data for this compound, the following tables present hypothetical but realistic data for a generic diterpenoid anticancer compound.

Table 1: Hypothetical IC50 Values of a Diterpenoid Compound in Sensitive and Resistant Cancer Cell Lines

Cell LineIC50 (µM) - 48hFold Resistance
Parental Human Colon Cancer (HCT116)5.2 ± 0.6-
Resistant HCT116 (HCT116-Res)48.7 ± 3.19.4
Parental Human Breast Cancer (MCF-7)8.1 ± 0.9-
Resistant MCF-7 (MCF-7-Res)65.2 ± 5.58.0

Table 2: Hypothetical Protein Expression Changes in Resistant vs. Parental Cell Lines

ProteinFold Change in Resistant Line (Resistant/Parental)
P-glycoprotein (P-gp)12.5
Phospho-Akt (Ser473)4.2
Total Akt1.1
Bcl-23.8
Bax0.8

Key Experimental Protocols

Generation of a Drug-Resistant Cancer Cell Line

This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of the diterpenoid compound.[1]

  • Initial Treatment: Culture the parental cancer cell line in its recommended growth medium. Begin by treating the cells with the diterpenoid compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have recovered and are proliferating steadily, increase the drug concentration by 1.5- to 2-fold.

  • Monitoring and Recovery: Monitor the cells for signs of cell death. Replace the drug-containing medium every 2-3 days. Allow the surviving cells to repopulate the culture vessel.

  • Repeat Cycles: Repeat the dose escalation and recovery steps until the cells can proliferate in a significantly higher concentration of the drug (e.g., 5-10 times the original IC50).

  • Characterization: Periodically assess the IC50 of the cell population to quantify the level of resistance. Cryopreserve cells at different stages of resistance development.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the diterpenoid compound.[3][19]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the diterpenoid compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blotting for Signaling Pathway Analysis

This protocol is for analyzing the expression and phosphorylation status of key proteins in signaling pathways.[20][21][22]

  • Protein Extraction: Treat sensitive and resistant cells with or without the diterpenoid compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Akt, anti-total-Akt, anti-P-gp, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Visualizations

Signaling_Pathway_Resistance cluster_0 cluster_1 Lophanthoidin_E Diterpenoid Compound (this compound) PI3K PI3K Lophanthoidin_E->PI3K Inhibits Apoptosis Apoptosis Lophanthoidin_E->Apoptosis Induces Cell_Membrane Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 Akt->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2->Apoptosis Pgp P-glycoprotein (Efflux Pump) Pgp->Lophanthoidin_E Efflux Resistance_Akt Akt Overactivation Resistance_Akt->Akt Upregulation Experimental_Workflow start Start with Parental Cell Line induce_resistance Induce Resistance (Stepwise dose increase) start->induce_resistance confirm_resistance Confirm Resistance (IC50 Assay) induce_resistance->confirm_resistance investigate_mechanism Investigate Mechanism confirm_resistance->investigate_mechanism western_blot Western Blot (P-gp, p-Akt, Bcl-2) investigate_mechanism->western_blot Protein Expression efflux_assay Rhodamine 123 Efflux Assay investigate_mechanism->efflux_assay Pump Function overcome_resistance Test Strategies to Overcome Resistance western_blot->overcome_resistance efflux_assay->overcome_resistance combo_pgp Combination with P-gp Inhibitor overcome_resistance->combo_pgp If P-gp high combo_akt Combination with Akt Inhibitor overcome_resistance->combo_akt If p-Akt high end End combo_pgp->end combo_akt->end

References

Technical Support Center: Enhancing the Bioavailability of Lophanthoidin E

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of Lophanthoidin E. Given the limited specific data on this compound, a diterpenoid isolated from Rabdosia lophanthoides[1], this guide also draws on established principles for enhancing the bioavailability of poorly soluble natural products, particularly flavonoids, which share similar challenges.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor bioavailability of this compound?

A1: While specific data for this compound is scarce, diterpenoids and flavonoids often exhibit poor oral bioavailability due to several factors.[2][3] These include:

  • Poor Aqueous Solubility: Many natural compounds are lipophilic ("fat-loving") and do not dissolve well in the aqueous environment of the gastrointestinal (GI) tract. This is a primary barrier to absorption.[2][3]

  • Low Permeability: The compound may not efficiently cross the intestinal epithelial cell layer to enter the bloodstream.[4]

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver and intestinal wall before it reaches systemic circulation.[2]

  • Efflux by Transporters: Proteins like P-glycoprotein in the intestinal wall can actively pump the compound back into the GI tract, reducing its net absorption.[5]

Q2: I am starting my research on this compound. What initial physicochemical properties should I characterize?

A2: A thorough understanding of the physicochemical properties of this compound is critical for selecting an appropriate bioavailability enhancement strategy.[3][6] Key parameters to measure include:

  • Aqueous Solubility: Determine the solubility in water and relevant physiological buffers (e.g., simulated gastric and intestinal fluids).

  • LogP/LogD: This measures the lipophilicity of the compound and helps predict its partitioning behavior between lipids and water.

  • Melting Point and Thermal Stability: Important for formulation strategies that involve heating, such as melt extrusion for solid dispersions.

  • pKa: For ionizable compounds, the pKa will determine the charge state at different pH values in the GI tract, which affects both solubility and permeability.

Q3: Which in vitro model is most suitable for screening different formulations of this compound for improved absorption?

A3: The Caco-2 cell permeability assay is a widely accepted and valuable in vitro model for predicting human intestinal absorption.[7][8][9] This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[8][9] It allows for the determination of the apparent permeability coefficient (Papp), which can be used to rank-order different formulations and predict their in vivo performance.[8][10]

Troubleshooting Guides

Issue 1: Low and Variable Results in Caco-2 Permeability Assays
Possible Cause Troubleshooting Step
Poor solubility of this compound in the assay buffer. Prepare the dosing solution in a buffer containing a low percentage of a co-solvent like DMSO (e.g., 0.5%) to ensure the compound is fully dissolved. Ensure the final co-solvent concentration does not compromise the integrity of the Caco-2 cell monolayer.
Non-specific binding of the compound to the plasticware. The high lipophilicity of compounds like this compound can lead to significant binding to plastic plates, reducing the concentration available for transport. Consider using low-binding plates or adding a protein like bovine serum albumin (BSA) to the basolateral (receiver) chamber to act as a carrier and reduce non-specific binding.
Low permeability due to efflux transporter activity. Conduct the Caco-2 assay in the presence of a known P-glycoprotein inhibitor, such as verapamil.[8] A significant increase in the apparent permeability (Papp) in the presence of the inhibitor suggests that this compound is a substrate for efflux pumps.
Compromised Caco-2 cell monolayer integrity. Regularly measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity.[8][9] Only use monolayers with TEER values above a pre-determined threshold for your experiments.
Issue 2: Difficulty in Formulating this compound into Nanoparticles
Possible Cause Troubleshooting Step
Poor encapsulation efficiency. Optimize the formulation parameters. For nanoprecipitation, this includes the choice of polymer, the drug-to-polymer ratio, the type of organic solvent, and the stirring speed.[4][11] For lipid-based nanoparticles, consider different lipids and surfactants.
Large and polydisperse nanoparticles. Adjust the concentration of the polymer or lipid and the energy input during formulation (e.g., sonication time and amplitude).[4] Filtration of the final nanoparticle suspension can also help to remove larger aggregates.
Instability of the nanoparticle suspension (aggregation and precipitation). Ensure the nanoparticles have a sufficient zeta potential (typically > ±20 mV) to maintain colloidal stability. This can be achieved by selecting appropriate polymers or adding stabilizers.[4] Lyophilization (freeze-drying) with a cryoprotectant can improve long-term stability.

Data Presentation: Strategies for Bioavailability Enhancement

The following table summarizes common formulation strategies that can be applied to improve the bioavailability of poorly soluble compounds like this compound.

StrategyDescriptionAdvantagesPotential Challenges
Nanoparticle Formulations Encapsulating the drug in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles).[12][13]Increases surface area for dissolution, can protect the drug from degradation, and may facilitate transport across the intestinal epithelium.[12]Formulation complexity, potential for instability, and regulatory hurdles.
Solid Dispersions Dispersing the drug in a hydrophilic polymer matrix at the molecular level.[14]Enhances the dissolution rate by presenting the drug in an amorphous state.[14]The amorphous drug may recrystallize over time, reducing its solubility advantage.
Lipid-Based Formulations Dissolving the drug in oils, surfactants, and co-solvents (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS).[15]The drug remains in a dissolved state in the GI tract, and the formulation can stimulate lymphatic transport, bypassing first-pass metabolism.[12][15]Potential for drug precipitation upon dilution in the GI fluid; requires careful selection of excipients.
Complexation with Cyclodextrins Forming inclusion complexes where the drug molecule is encapsulated within the cyclodextrin cavity.[14]Increases the aqueous solubility of the drug.Limited to drugs that can fit into the cyclodextrin cavity; may not be suitable for larger molecules.

Experimental Protocols

Protocol 1: Preparation of this compound Nanoparticles by Nanoprecipitation

This protocol provides a general method for preparing polymeric nanoparticles, which can be adapted for this compound.[4][11]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (or another suitable organic solvent)

  • Poloxamer 188 (or another suitable stabilizer)

  • Purified water

Procedure:

  • Dissolve a specific amount of this compound and PLGA in acetone to form the organic phase.

  • Prepare an aqueous solution of Poloxamer 188.

  • Add the organic phase dropwise to the aqueous phase under constant magnetic stirring.

  • Continue stirring for several hours at room temperature to allow for the evaporation of the organic solvent and the formation of nanoparticles.

  • Characterize the resulting nanoparticle suspension for particle size, polydispersity index, zeta potential, and encapsulation efficiency.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol outlines the key steps for assessing the intestinal permeability of this compound and its formulations.[7][8][10][16]

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM) with supplements

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound formulation

  • Lucifer yellow (as a marker for monolayer integrity)

  • Analytical method for quantifying this compound (e.g., HPLC-UV or LC-MS/MS)

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the TEER.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the this compound dosing solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points, collect samples from the basolateral chamber and replace with fresh HBSS.

  • At the end of the experiment, collect samples from both the apical and basolateral chambers.

  • Analyze the concentration of this compound in all samples using a validated analytical method.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Visualizations

flavonoid_absorption_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_bloodstream Bloodstream This compound (Poorly Soluble) This compound (Poorly Soluble) Formulation Formulation This compound (Poorly Soluble)->Formulation Enhanced by Solubilized this compound Solubilized this compound Formulation->Solubilized this compound Improves Solubility Passive Diffusion Passive Diffusion Solubilized this compound->Passive Diffusion Absorption Metabolism (Phase II Enzymes) Metabolism (Phase II Enzymes) Passive Diffusion->Metabolism (Phase II Enzymes) Efflux (P-gp) Efflux (P-gp) Passive Diffusion->Efflux (P-gp) Absorbed this compound/Metabolites Absorbed this compound/Metabolites Passive Diffusion->Absorbed this compound/Metabolites Metabolism (Phase II Enzymes)->Absorbed this compound/Metabolites Efflux (P-gp)->Solubilized this compound Efflux back to lumen

Caption: General pathway of flavonoid absorption and metabolism.

bioavailability_workflow Start: Poorly Soluble this compound Start: Poorly Soluble this compound Physicochemical Characterization Physicochemical Characterization Start: Poorly Soluble this compound->Physicochemical Characterization Formulation Development Formulation Development Physicochemical Characterization->Formulation Development In Vitro Screening (e.g., Caco-2 Assay) In Vitro Screening (e.g., Caco-2 Assay) Formulation Development->In Vitro Screening (e.g., Caco-2 Assay) Lead Formulation Selection Lead Formulation Selection In Vitro Screening (e.g., Caco-2 Assay)->Lead Formulation Selection In Vivo Bioavailability Studies (Animal Model) In Vivo Bioavailability Studies (Animal Model) Lead Formulation Selection->In Vivo Bioavailability Studies (Animal Model) Proceed Refine Formulation Refine Formulation Lead Formulation Selection->Refine Formulation Unsatisfactory End: Optimized Formulation End: Optimized Formulation In Vivo Bioavailability Studies (Animal Model)->End: Optimized Formulation Refine Formulation->Formulation Development

Caption: Experimental workflow for improving bioavailability.

References

Technical Support Center: Lophanthoidin E In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lophanthoidin E in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in formulating this compound for in vivo studies?

This compound, like many natural products, is presumed to have low aqueous solubility. This poor solubility is a significant hurdle for in vivo studies as it can lead to low bioavailability and inconsistent results.[1][2][3] Key challenges include:

  • Poor Bioavailability: Limited dissolution in the gastrointestinal tract can result in minimal absorption into the bloodstream.[1][2]

  • Dose Inaccuracy: Difficulty in preparing a homogenous formulation can lead to inaccurate dosing.

  • Vehicle-Related Toxicity: The solvents and excipients used to dissolve this compound may have their own toxic effects, confounding the experimental results.[1]

Q2: What are the initial steps to consider when developing a formulation for this compound?

The primary goal is to enhance the solubility and bioavailability of this compound. A systematic approach is recommended:

  • Physicochemical Characterization: Determine the solubility of this compound in a range of pharmaceutically acceptable solvents and vehicles.

  • Selection of Formulation Strategy: Based on the solubility data, choose an appropriate formulation strategy. Common approaches include simple solutions, co-solvent systems, surfactant dispersions, and lipid-based formulations.[4][5]

  • Excipient Compatibility: Ensure that the chosen excipients are compatible with this compound and the animal model being used.[1]

  • Pilot Studies: Conduct small-scale pilot studies to assess the in vivo tolerance and preliminary pharmacokinetics of the formulation.

Troubleshooting Guide

Issue 1: this compound precipitates out of the formulation upon administration.

  • Possible Cause: The formulation is not stable in the physiological environment.

  • Troubleshooting Steps:

    • Increase Surfactant Concentration: Surfactants can help to maintain the compound in a micellar suspension.[1]

    • Utilize a Co-solvent System: A combination of solvents can improve solubility and stability.

    • Consider a Lipid-Based Formulation: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[4][5]

    • Particle Size Reduction: Nanonization or micronization can increase the surface area for dissolution.[2][5]

Issue 2: High variability in experimental results between animals.

  • Possible Cause: Inhomogeneous formulation leading to inconsistent dosing.

  • Troubleshooting Steps:

    • Ensure Complete Dissolution: Visually inspect the formulation for any undissolved particles. Gentle heating or sonication may aid dissolution.

    • Maintain Suspension Uniformity: If using a suspension, ensure it is well-mixed before and during administration to prevent settling of particles.

    • Refine Dosing Technique: Ensure consistent administration technique for all animals.

Issue 3: Signs of toxicity or adverse reactions in the animal model.

  • Possible Cause: Toxicity of the vehicle or excipients.

  • Troubleshooting Steps:

    • Review Excipient Safety Data: Consult literature for the known toxicity of the excipients used.[1]

    • Reduce Excipient Concentration: Use the minimum concentration of co-solvents and surfactants necessary to achieve solubility.

    • Conduct Vehicle-Only Control Group: Always include a control group that receives the vehicle without this compound to assess baseline toxicity.

Data Presentation: Formulation Strategies for Poorly Soluble Compounds

The following table summarizes common formulation strategies that can be adapted for this compound.

Formulation StrategyKey ComponentsAdvantagesDisadvantages
Aqueous Solution (with pH adjustment) pH modifiers (e.g., NaOH, HCl)Simple to prepare.Only suitable for compounds with ionizable groups.
Co-solvent System Water-miscible organic solvents (e.g., PEG 400, ethanol, propylene glycol)Can significantly increase solubility.[1][3]Potential for in vivo precipitation and toxicity at high concentrations.
Surfactant Dispersion Surfactants (e.g., Tween 80, Cremophor EL)Forms micelles that encapsulate the drug, improving solubility and stability.[1]Can cause gastrointestinal irritation or other toxicities.
Lipid-Based Formulation (e.g., SEDDS) Oils (e.g., sesame oil, medium-chain triglycerides), surfactants, co-solventsEnhances oral bioavailability by promoting lymphatic uptake.[4][5]More complex to formulate and characterize.
Inclusion Complex Cyclodextrins (e.g., HP-β-CD)Forms a complex with the drug, increasing its aqueous solubility.[1][5]Can be limited by the stoichiometry of complexation.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Intraperitoneal Injection

This protocol provides a general method for preparing a co-solvent formulation suitable for intraperitoneal (IP) administration in rodents.[6][7]

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • PEG 400 (Polyethylene glycol 400)

    • Saline (0.9% NaCl)

  • Procedure:

    • Weigh the required amount of this compound.

    • Dissolve this compound in a minimal amount of DMSO. For example, for a final concentration of 10 mg/mL, you might start by dissolving 100 mg of this compound in 1 mL of DMSO.

    • Add PEG 400 to the solution. A common ratio is 1:4 (DMSO:PEG 400). In this example, you would add 4 mL of PEG 400.

    • Vortex the solution until it is clear and homogenous.

    • Slowly add saline to the desired final volume while vortexing. For a final volume of 10 mL, you would add 5 mL of saline.

    • Visually inspect the final formulation for any precipitation. If the solution is cloudy, the formulation may not be suitable.

Note: The final concentration of DMSO should be kept as low as possible, ideally below 10% of the total volume, to minimize toxicity.

Mandatory Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_analysis Data Collection & Analysis A Weigh this compound B Dissolve in Vehicle A->B Solubilization C Sterile Filtration B->C Sterilization E Dosing (e.g., IP, Oral) C->E D Animal Acclimatization D->E Treatment Group F Observation & Monitoring E->F Post-administration G Sample Collection (Blood, Tissue) F->G Endpoint H Bioanalytical Analysis G->H Quantification I Pharmacokinetic/Pharmacodynamic Modeling H->I Data Interpretation

Caption: A generalized experimental workflow for in vivo studies with this compound.

signaling_pathway cluster_stimulus cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway LPS LPS p38 p38 LPS->p38 JNK JNK LPS->JNK ERK ERK LPS->ERK IKK IKK LPS->IKK NFkB NF-κB p38->NFkB Activates JNK->NFkB Activates ERK->NFkB Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa->NFkB Releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 Transcription HO1->p38 Inhibits HO1->JNK Inhibits HO1->ERK Inhibits HO1->IKK Inhibits LophanthoidinE This compound LophanthoidinE->p38 Inhibits? LophanthoidinE->JNK Inhibits? LophanthoidinE->ERK Inhibits? LophanthoidinE->IKK Inhibits? LophanthoidinE->Nrf2 Activates?

Caption: Hypothetical signaling pathways potentially modulated by this compound.[8][9]

References

Lophanthoidin E quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of Lophanthoidin E.

Frequently Asked Questions (FAQs)

1. What is the expected purity of commercially available this compound?

Commercially available this compound is typically offered at a purity of ≥98%.[1] However, it is crucial to verify the purity of each new batch upon receipt using appropriate analytical methods, such as High-Performance Liquid Chromatography (HPLC).

2. How can I confirm the identity of this compound in my sample?

The identity of this compound should be confirmed using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D) is the most powerful tool for unambiguous structure elucidation of natural products.[2][3][4] Mass Spectrometry (MS) should also be used to confirm the molecular weight.

3. What are the recommended storage conditions for this compound?

To ensure stability, this compound should be stored in a cool, dry place, protected from light. For long-term storage, it is advisable to keep the compound in a tightly sealed container at -20°C. As with many phytochemicals, exposure to heat, light, and humidity can lead to degradation.[5]

4. My this compound sample shows a lower purity than specified. What should I do?

If the purity of your this compound sample is lower than expected, consider the following:

  • Re-evaluate your analytical method: Ensure your HPLC method is optimized and validated for this compound.

  • Check for degradation: The sample may have degraded due to improper storage or handling. Review the storage conditions and consider performing stability studies.

  • Contact the supplier: If you suspect a quality issue with the batch, contact the supplier and provide them with your analytical data.

5. How can I assess the stability of this compound in my experimental conditions?

Stability testing involves analyzing the compound at different time points under your specific experimental conditions (e.g., in a particular solvent or formulation).[5][6] Key parameters to monitor include purity (using HPLC) and the appearance of any degradation products. It is recommended to perform both real-time and accelerated stability studies to determine the shelf life of the product.[5]

Troubleshooting Guides

HPLC Analysis Issues
Issue Possible Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH- Column degradation- Sample overload- Adjust the pH of the mobile phase.- Use a new column or a guard column.- Reduce the sample concentration.
Inconsistent retention times - Fluctuation in mobile phase composition- Temperature variations- Column equilibration issues- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.- Allow sufficient time for column equilibration before each run.
Presence of unexpected peaks - Sample contamination- Degradation of the sample- Carryover from previous injections- Use high-purity solvents and clean glassware.- Prepare fresh samples and store them properly.- Implement a robust needle wash protocol between injections.
Low signal intensity - Low sample concentration- Incorrect detection wavelength- Detector malfunction- Increase the sample concentration.- Determine the optimal UV absorbance wavelength for this compound.- Check the detector lamp and perform necessary maintenance.

Quantitative Data Summary

Parameter Typical Specification Analytical Method
Purity ≥ 98%HPLC-UV/DAD
Identity Conforms to structureNMR (¹H, ¹³C), MS
Moisture Content ≤ 1.0%Karl Fischer Titration
Residual Solvents ≤ 0.5%GC-HS
Long-term Storage -20°C, protected from lightN/A
Short-term Storage 4°C, protected from lightN/A

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound. Method optimization may be required.

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used for diterpenoids.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program (Example):

    • 0-20 min: 60-80% B

    • 20-25 min: 80-100% B

    • 25-30 min: 100% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined by UV-Vis scan (typically in the range of 200-400 nm for chromophoric compounds).

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is calculated based on the area percentage of the this compound peak relative to the total peak area in the chromatogram.

Identity Confirmation by NMR and MS
  • Nuclear Magnetic Resonance (NMR):

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm the connectivity and complete the structural assignment.[2][3]

    • Compare the obtained spectra with literature data for this compound.

  • Mass Spectrometry (MS):

    • Infuse the sample solution into a mass spectrometer (e.g., ESI-MS).

    • Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ion peak.

    • The observed molecular weight should correspond to the calculated molecular weight of this compound (C₂₂H₃₀O₇, Exact Mass: 406.1991).

Visualizations

Quality_Control_Workflow cluster_0 Initial Assessment cluster_1 Identification cluster_2 Purity & Quantification cluster_3 Final Disposition Raw_Material This compound (New Batch) Visual_Inspection Visual Inspection (Color, Appearance) Raw_Material->Visual_Inspection Solubility_Test Solubility Testing Visual_Inspection->Solubility_Test NMR NMR Spectroscopy (1H, 13C, 2D) Solubility_Test->NMR MS Mass Spectrometry (Molecular Weight) NMR->MS HPLC HPLC-UV/DAD (Purity Assessment) MS->HPLC FTIR FTIR Spectroscopy (Functional Groups) LCMS LC-MS (Impurity Profiling) HPLC->LCMS qNMR qNMR (Quantitative Analysis) LCMS->qNMR Pass Pass qNMR->Pass Meets Specs Fail Fail qNMR->Fail Out of Spec COA Certificate of Analysis Generation Pass->COA Investigate Further Investigation Fail->Investigate Release Release for Research COA->Release

Caption: Quality Control Workflow for this compound.

Troubleshooting_HPLC Start HPLC Issue Detected Peak_Shape Poor Peak Shape? Start->Peak_Shape Retention_Time Inconsistent Retention Time? Peak_Shape->Retention_Time No Check_Column Check Column Health Peak_Shape->Check_Column Yes Extra_Peaks Unexpected Peaks? Retention_Time->Extra_Peaks No Check_Pump Check Pump & Degasser Retention_Time->Check_Pump Yes Check_Solvents Check Solvent Purity Extra_Peaks->Check_Solvents Yes End Issue Resolved Extra_Peaks->End No Adjust_Mobile_Phase Adjust Mobile Phase pH Check_Column->Adjust_Mobile_Phase Lower_Concentration Lower Sample Concentration Adjust_Mobile_Phase->Lower_Concentration Lower_Concentration->End Use_Column_Oven Use Column Oven Check_Pump->Use_Column_Oven Equilibrate_Longer Increase Equilibration Time Use_Column_Oven->Equilibrate_Longer Equilibrate_Longer->End Prepare_Fresh_Sample Prepare Fresh Sample Check_Solvents->Prepare_Fresh_Sample Run_Blank Run Blank Injection Prepare_Fresh_Sample->Run_Blank Run_Blank->End

Caption: HPLC Troubleshooting Decision Tree.

References

Validation & Comparative

Lophanthoidin E: Unraveling the Mechanism of a Ghost Compound

Author: BenchChem Technical Support Team. Date: November 2025

Despite significant interest in the therapeutic potential of natural compounds, a comprehensive analysis of the mechanism of action for Lophanthoidin E remains elusive due to a notable absence of published scientific literature. While its name suggests a potential classification as a diterpenoid or flavonoid, and related compounds have been identified, specific experimental data on this compound's biological effects, signaling pathways, and comparative efficacy is not currently available in the public domain.

Initial investigations into the biological activities of compounds structurally related to diterpenoids and flavonoids suggest potential anti-inflammatory and anti-cancer properties. These broader classes of molecules are known to interact with key signaling pathways that regulate cellular processes such as inflammation, proliferation, and apoptosis.

The Diterpenoid Connection: A Glimpse into Potential Activities

This compound is believed to be a member of the diterpenoid family, a large and diverse group of natural products. Other compounds in this class, isolated from various plant sources, have demonstrated a range of biological activities. For instance, some diterpenoids are known to inhibit the activation of pro-inflammatory transcription factors such as NF-κB, a central regulator of the inflammatory response.

A hypothetical mechanism for a diterpenoid's anti-inflammatory action is depicted below. This generalized pathway is based on the known actions of other compounds in this class and serves as a potential starting point for future investigations into this compound, should data become available.

Hypothetical Anti-Inflammatory Pathway of a Diterpenoid cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade IKK IKK Complex Signaling Cascade->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB releases NF-κB_n NF-κB (p50/p65) NF-κB->NF-κB_n translocates This compound Hypothetical This compound This compound->IKK Potential Inhibition DNA DNA NF-κB_n->DNA Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes activates transcription

Figure 1: Hypothetical Anti-Inflammatory Mechanism. This diagram illustrates a potential mechanism by which a diterpenoid like this compound might exert anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. This is a generalized representation and is not based on experimental data for this compound.

The Flavonoid Facet: A Second Look at Possible Mechanisms

Another possibility is that this compound possesses a flavonoid structure. Flavonoids are a well-studied class of polyphenolic compounds found in many plants, fruits, and vegetables. They are renowned for their antioxidant, anti-inflammatory, and anti-cancer properties. The mechanisms of action for flavonoids are diverse and can involve the modulation of various signaling pathways, including MAPK and STAT3 pathways, which are critical in cell growth, differentiation, and survival.

Given the lack of specific data, a generalized workflow for screening natural products for bioactivity is presented below. This illustrates the typical experimental process that would be necessary to elucidate the mechanism of action of a compound like this compound.

Experimental Workflow for Bioactivity Screening Compound Isolation Compound Isolation In Vitro Assays In Vitro Assays Compound Isolation->In Vitro Assays Biochemical Screening Cell-Based Assays Cell-Based Assays Compound Isolation->Cell-Based Assays Phenotypic Screening Mechanism of Action Studies Mechanism of Action Studies In Vitro Assays->Mechanism of Action Studies Cell-Based Assays->Mechanism of Action Studies Target Identification Target Identification Mechanism of Action Studies->Target Identification In Vivo Studies In Vivo Studies Target Identification->In Vivo Studies Lead Optimization Lead Optimization In Vivo Studies->Lead Optimization

Figure 2: General Experimental Workflow. This diagram outlines the typical stages of research required to identify and characterize the mechanism of action of a novel bioactive compound.

The Path Forward: A Call for Foundational Research

The absence of empirical data on this compound underscores the vast untapped potential of natural product chemistry. To move forward, foundational research is required to isolate and characterize this compound, followed by a systematic evaluation of its biological activities. This would involve a battery of in vitro and cell-based assays to screen for anti-inflammatory, anti-cancer, and other potential therapeutic effects. Subsequent mechanism of action studies would then be necessary to identify its molecular targets and delineate the signaling pathways it modulates.

Until such studies are conducted and published, any discussion of this compound's mechanism of action remains speculative. The scientific community awaits the foundational research that will bring this and other potentially valuable natural products out of the shadows and into the realm of evidence-based therapeutic development.

Comparative Analysis of Diterpenoid Bioactive Compounds: A Lophanthoidin E Target Identification and Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Due to the limited availability of specific biological data for Lophanthoidin E, this guide utilizes Andrographolide, a structurally and functionally related diterpenoid lactone, as a representative compound to illustrate the principles of target identification, validation, and comparative analysis. Andrographolide is a well-researched natural product with a known profile of anti-inflammatory and anti-cancer activities, making it an excellent surrogate for this purpose.

Introduction

This compound is a diterpenoid natural product. While its precise biological targets are not yet fully elucidated in publicly available literature, its chemical class suggests potential anti-inflammatory and anti-cancer properties, similar to other well-characterized diterpenoids. This guide provides a framework for the target identification and validation of such compounds, using Andrographolide as a primary example.

Andrographolide has been extensively studied and shown to modulate multiple key signaling pathways implicated in cancer and inflammation, including Nuclear Factor-kappa B (NF-κB), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and Phosphoinositide 3-kinase (PI3K)/Akt pathways.[1][2][3][4] This guide will compare the activity of Andrographolide with other known inhibitors of these pathways, present detailed experimental protocols for target validation, and provide visual representations of the underlying molecular mechanisms.

Section 1: Target Identification and Validation of Andrographolide

The identification of Andrographolide's cellular targets has been achieved through a combination of traditional and advanced techniques, primarily focusing on its covalent interaction with specific protein residues.

Key Identified Targets:

  • NF-κB p50 Subunit: Andrographolide has been shown to covalently modify the cysteine 62 residue of the p50 subunit of NF-κB.[5] This modification inhibits the DNA binding of NF-κB, thereby preventing the transcription of pro-inflammatory and pro-survival genes.[5][6]

  • Components of the PI3K/Akt/mTOR Pathway: Studies have demonstrated that Andrographolide can suppress the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway, leading to reduced cancer cell proliferation and migration.[7][8][9]

  • JAK/STAT Pathway Proteins: Andrographolide has been found to inhibit the phosphorylation of JAK1/2 and STAT3, leading to the suppression of STAT3 activation and nuclear translocation.[10][11]

  • Other Potential Targets: Quantitative chemical proteomics approaches have identified a broader spectrum of potential cellular targets for Andrographolide, suggesting its promiscuous nature and multi-target effects.[1][10][12][13]

Validation Methods:

  • Quantitative Chemical Proteomics (iTRAQ): This method has been instrumental in identifying a wide range of Andrographolide's cellular targets in an unbiased manner.[1][10][12]

  • Activity-Based Protein Profiling (ABPP): ABPP has been used to confirm the covalent binding of Andrographolide to its targets.[10]

  • Western Blotting: This technique is routinely used to validate the effect of Andrographolide on the phosphorylation status and expression levels of proteins within the NF-κB, PI3K/Akt, and JAK/STAT pathways.

  • Electrophoretic Mobility Shift Assay (EMSA): EMSA has been employed to demonstrate the inhibition of NF-κB's DNA binding activity by Andrographolide.[6]

  • Molecular Docking and Mutagenesis: Computational modeling and site-directed mutagenesis have been used to confirm the specific binding site of Andrographolide on the NF-κB p50 subunit.[14]

Section 2: Comparative Performance Data

This section provides a comparative summary of Andrographolide's inhibitory activity against various cancer cell lines and in key signaling pathways, benchmarked against other known inhibitors where data is available.

Table 1: Comparative Cytotoxicity of Andrographolide in Cancer Cell Lines
Cell LineCancer TypeAndrographolide IC50 (µM)Reference CompoundReference Compound IC50 (µM)
MCF-7Breast Cancer32.90 ± 0.02 (48h)TamoxifenNot specified in source
MDA-MB-231Breast Cancer37.56 ± 0.03 (48h)--
JurkatT-cell Acute Lymphoblastic Leukemia9.3 (48h)--
KBOral Cancer106.2 µg/mlPaclitaxel92 µg/ml
A2780Ovarian CancerData not in µMCisplatinData not in µM
A2780cisROvarian Cancer (Cisplatin-resistant)Data not in µMCisplatinData not in µM

Note: IC50 values can vary between studies due to different experimental conditions.

Table 2: Comparison of Andrographolide with Other Pathway Inhibitors
Target PathwayAndrographolideKnown InhibitorMechanism of Action Comparison
NF-κB Covalently modifies Cys62 of p50, inhibiting DNA binding.[5]BAY 11-7082 Irreversibly inhibits IκB-α phosphorylation.
JAK/STAT Suppresses JAK1/2 and STAT3 phosphorylation.[10][11]Ruxolitinib Competitive inhibitor of JAK1 and JAK2 ATP-binding sites.
PI3K/Akt Reduces phosphorylation of PI3K, Akt, and mTOR.[8][9]LY294002 Reversible, ATP-competitive inhibitor of PI3K.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments used in the identification and validation of Andrographolide's targets.

Quantitative Chemical Proteomics for Target Identification (iTRAQ-based)

This protocol outlines a general workflow for identifying cellular targets of a bioactive small molecule like Andrographolide using an iTRAQ-based quantitative chemical proteomics approach.[1][12]

Experimental Workflow:

G cluster_synthesis Probe Synthesis cluster_cell Cellular Treatment cluster_enrichment Target Enrichment cluster_ms Mass Spectrometry cluster_analysis Data Analysis synthesis Synthesize alkyne-tagged Andrographolide probe treatment Treat live cells with probe and vehicle control synthesis->treatment lysis Lyse cells and collect protein extracts treatment->lysis click_chem Click chemistry reaction with biotin-azide lysis->click_chem enrichment Enrich biotinylated proteins with streptavidin beads click_chem->enrichment digestion On-bead protein digestion enrichment->digestion itraq iTRAQ labeling of peptides digestion->itraq lc_ms LC-MS/MS analysis itraq->lc_ms protein_id Protein identification and quantification lc_ms->protein_id target_val Identification of specific binding proteins protein_id->target_val

Caption: Workflow for iTRAQ-based target identification.

Methodology:

  • Probe Synthesis: Synthesize an Andrographolide analog containing a clickable tag (e.g., an alkyne group) that does not significantly alter its biological activity.

  • Cell Treatment and Lysis:

    • Culture cells of interest (e.g., cancer cell line) to appropriate confluency.

    • Treat cells with the Andrographolide probe or a vehicle control for a specified time.

    • Harvest and lyse the cells to extract total protein.

  • Click Chemistry and Enrichment:

    • Perform a click chemistry reaction between the alkyne-tagged probe (bound to its target proteins) and an azide-biotin reporter tag.

    • Enrich the biotinylated proteins using streptavidin-coated beads.

  • Protein Digestion and iTRAQ Labeling:

    • Perform on-bead digestion of the enriched proteins (e.g., with trypsin).

    • Label the resulting peptides from the probe-treated and control samples with different iTRAQ reagents.

  • LC-MS/MS Analysis:

    • Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins in each sample.

    • Proteins that are significantly enriched in the probe-treated sample compared to the control are considered potential targets.

Western Blot for Signaling Pathway Analysis

This protocol describes the use of Western blotting to analyze the phosphorylation status of key proteins in the NF-κB, PI3K/Akt, and JAK/STAT pathways following treatment with Andrographolide.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_page Electrophoresis cluster_transfer Transfer cluster_detection Detection cluster_analysis Analysis cell_treatment Treat cells with Andrographolide and/or stimuli protein_extraction Extract total protein and quantify cell_treatment->protein_extraction sds_page Separate proteins by SDS-PAGE protein_extraction->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block membrane to prevent non-specific binding transfer->blocking primary_ab Incubate with primary antibody (e.g., anti-p-STAT3) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using chemiluminescence secondary_ab->detection imaging Image the blot detection->imaging quantification Quantify band intensity imaging->quantification

Caption: Workflow for Western blot analysis.

Methodology:

  • Sample Preparation:

    • Treat cells with Andrographolide for various times and at different concentrations, with or without a stimulating agent (e.g., LPS for NF-κB activation, IL-6 for JAK/STAT activation).

    • Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-Akt, phospho-STAT3, IκBα).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image and quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

Section 4: Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by Andrographolide.

Andrographolide Inhibition of the NF-κB Signaling Pathway

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stimulus (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates ikb->ikk degradation nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocates andro Andrographolide andro->nfkb covalently modifies p50 dna DNA nfkb_nuc->dna binds nfkb_nuc->dna inhibited by Andrographolide gene_exp Pro-inflammatory Gene Expression dna->gene_exp activates

Caption: Andrographolide's mechanism in the NF-κB pathway.
Andrographolide Inhibition of the JAK/STAT Signaling Pathway

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates stat_p p-STAT (dimer) stat->stat_p dimerizes stat_nuc p-STAT stat_p->stat_nuc translocates andro Andrographolide andro->jak inhibits phosphorylation dna DNA stat_nuc->dna binds gene_exp Target Gene Expression dna->gene_exp activates

Caption: Andrographolide's impact on the JAK/STAT pathway.
Andrographolide Inhibition of the PI3K/Akt Signaling Pathway

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k activates pip2 PIP2 pi3k->pip2 phosphorylates pip3 PIP3 akt Akt pip3->akt activates mtor mTOR akt->mtor activates downstream Downstream Effects (Proliferation, Survival) mtor->downstream andro Andrographolide andro->pi3k inhibits phosphorylation

References

A Comparative Guide to Isodon Diterpenoids: Evaluating Lophanthoidin E in Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Isodon is a rich source of structurally diverse diterpenoids, many of which exhibit significant biological activities, including cytotoxic and anti-inflammatory effects. These natural products have garnered considerable interest in the scientific community for their potential as therapeutic agents. This guide provides a comparative analysis of Lophanthoidin E and other prominent Isodon diterpenoids, namely Oridonin, Enmein, and Adenanthin.

Executive Summary

Extensive literature searches reveal a significant gap in the publicly available biological data for this compound. While its chemical structure has been elucidated, to date, no comprehensive studies on its cytotoxic or anti-inflammatory properties have been published. Therefore, a direct quantitative comparison with other well-researched Isodon diterpenoids is not currently possible.

This guide will proceed by:

  • Presenting the available information on this compound.

  • Providing a detailed comparative analysis of the biological activities of Oridonin, Enmein, and Adenanthin, supported by experimental data from peer-reviewed studies.

  • Detailing the experimental protocols for the key assays discussed.

  • Illustrating the key signaling pathways modulated by these compounds using diagrams.

This approach allows for an informed perspective on the potential of this compound within the broader context of Isodon diterpenoids, highlighting areas for future research.

This compound: An Uncharacterized Diterpenoid

This compound is an ent-kaurane diterpenoid isolated from Isodon lophanthoides var. gerardianus. While its chemical structure has been determined, there is a notable absence of published data regarding its biological activity.

Comparative Analysis of Well-Characterized Isodon Diterpenoids

In contrast to this compound, several other Isodon diterpenoids have been extensively studied. The following sections provide a comparative overview of their cytotoxic and anti-inflammatory activities.

Cytotoxicity Data

The cytotoxic activity of Isodon diterpenoids is a key area of investigation for their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.

CompoundCell LineIC50 (µM)Reference
Oridonin A549 (Lung carcinoma)2.3[1]
K562 (Leukemia)1.4[1]
HepG2 (Hepatocellular carcinoma)2.0[1]
Enmein K562 (Leukemia)> 100[2]
A549 (Lung carcinoma)> 100[2]
HepG2 (Hepatocellular carcinoma)> 100[2]
Adenanthin HL-60 (Leukemia)1.5[3]
A549 (Lung carcinoma)4.2[3]
MOLT-4 (Leukemia)0.9[3]
BEL-7402 (Hepatocellular carcinoma)3.8[3]

Note: The cytotoxicity of Enmein is significantly lower than that of Oridonin and Adenanthin, suggesting that the specific structural features of these molecules play a critical role in their anticancer activity.

Anti-inflammatory Activity

Many Isodon diterpenoids exhibit potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

CompoundAssayKey FindingsReference
Oridonin LPS-induced NO production in RAW 264.7 macrophagesInhibited NO production and expression of iNOS and COX-2[4]
Adenanthin LPS-induced NO production in RAW 264.7 macrophagesInhibited NO production[4]

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Procedure:

  • Cell Plating: Plate cells in 96-well plates at an optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA. Air dry the plates.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS).

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophages in 96-well plates.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation and Measurement: Incubate at room temperature for 10 minutes. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Signaling Pathway Diagrams

Isodon diterpenoids are known to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNFa TNFR TNFR TNFa->TNFR MyD88 MyD88 TLR4->MyD88 IKK_complex IKK Complex TNFR->IKK_complex TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 TAK1->IKK_complex IkB IkB IKK_complex->IkB P IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_n NF-κB (Active) IkB_NFkB->NFkB_n IκB degradation Oridonin Oridonin Oridonin->IKK_complex Inhibits Adenanthin Adenanthin Adenanthin->IKK_complex Inhibits Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, Cytokines) NFkB_n->Inflammatory_Genes Transcription

Caption: NF-κB Signaling Pathway and Inhibition by Isodon Diterpenoids.

Apoptosis_Signaling_Pathway cluster_stimuli Apoptotic Stimuli cluster_mitochondria Mitochondria cluster_cytoplasm Cytoplasm Oridonin Oridonin Bcl2 Bcl-2 (Anti-apoptotic) Oridonin->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Oridonin->Bax Upregulates Adenanthin Adenanthin Adenanthin->Bcl2 Downregulates Adenanthin->Bax Upregulates Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic Apoptosis Pathway Modulation by Isodon Diterpenoids.

Conclusion and Future Directions

While this compound remains a largely uncharacterized molecule, its structural relatives, Oridonin and Adenanthin, have demonstrated significant potential as cytotoxic and anti-inflammatory agents. The data presented in this guide underscore the importance of the ent-kaurane diterpenoid scaffold for biological activity.

Future research should prioritize the biological evaluation of this compound to determine its cytotoxic and anti-inflammatory properties. Such studies would not only elucidate the potential of this specific compound but also contribute to a deeper understanding of the structure-activity relationships within the diverse family of Isodon diterpenoids. This knowledge is crucial for the rational design and development of novel therapeutic agents derived from these fascinating natural products.

References

Lophanthoidin E vs. Paclitaxel: A Comparative Guide to Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of the novel natural product, Lophanthoidin E, and the well-established chemotherapeutic agent, paclitaxel. The information presented herein is intended to support researchers in oncology and drug discovery by providing a comprehensive overview of their mechanisms of action, cytotoxic efficacy, and the experimental protocols used for their evaluation.

Disclaimer: Information regarding "this compound" is currently limited in publicly available scientific literature. To provide a valuable comparative framework, this guide utilizes Betulinic Acid , a well-characterized cytotoxic natural product with a distinct mechanism of action, as a representative model for a hypothetical "this compound". All data and pathways associated with this compound in this document are based on established findings for Betulinic Acid and are intended for illustrative and comparative purposes.

I. Comparative Cytotoxicity Data

The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table summarizes the IC50 values for this compound (represented by Betulinic Acid) and Paclitaxel against a panel of human cancer cell lines.

Cell LineCancer TypeThis compound (Betulinic Acid) IC50 (µM)Paclitaxel IC50 (nM)
MCF-7 Breast Adenocarcinoma44.88[1]>12[2]
HT-29 Colorectal Adenocarcinoma30.57[1]Not specified, but cytotoxic[3]
NCI-H460 Non-Small Cell Lung Cancer30.74[1]Not specified, but cytotoxic
EPG85-257 Gastric Carcinoma4.29 - 11.66[4]Not specified, but cytotoxic
EPP85-181 Pancreatic Carcinoma9.07 - 25.26[4]Not specified, but cytotoxic
A375 Malignant MelanomaStrong antiproliferative potential[5]Not specified, but cytotoxic
PC-3 Prostate CarcinomaStrong antiproliferative potential[5][6]Not specified, but cytotoxic

Note: IC50 values can vary significantly based on the specific assay conditions, exposure time, and cell line characteristics.

II. Mechanisms of Action

The cytotoxic effects of this compound (as represented by Betulinic Acid) and Paclitaxel are mediated through distinct molecular pathways.

This compound (Represented by Betulinic Acid): Induction of Apoptosis via the Mitochondrial Pathway

Betulinic acid is known to induce apoptosis in cancer cells by directly targeting the mitochondria.[2][7] This process involves the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[7] This, in turn, activates a cascade of caspases, which are proteases that execute the apoptotic program, leading to cell death.[6][7] This mechanism is often independent of the p53 tumor suppressor protein, which is a common mediator of apoptosis.[2]

Lophanthoidin_E_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion ROS ROS Mitochondrion->ROS induces Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c releases Caspase_Cascade Caspase_Cascade Cytochrome_c->Caspase_Cascade activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis leads to

This compound (Betulinic Acid) Signaling Pathway

Paclitaxel: Microtubule Stabilization and Mitotic Arrest

Paclitaxel's primary mechanism of action involves its binding to the β-tubulin subunit of microtubules. This binding stabilizes the microtubules, preventing their depolymerization, which is a crucial process for the dynamic reorganization of the cytoskeleton during cell division. The stabilization of microtubules leads to the formation of non-functional mitotic spindles, causing the cell cycle to arrest in the G2/M phase. This prolonged mitotic arrest ultimately triggers apoptosis.

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules stabilizes Mitotic_Spindle Mitotic_Spindle Microtubules->Mitotic_Spindle disrupts formation G2M_Arrest G2M_Arrest Mitotic_Spindle->G2M_Arrest leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis triggers

Paclitaxel Signaling Pathway

III. Experimental Protocols for Cytotoxicity Assays

The evaluation of a compound's cytotoxic potential relies on a variety of in vitro assays. Below are detailed protocols for three commonly used methods.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Culture Culture Cancer Cells Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Addition Add Serial Dilutions of Compound Cell_Seeding->Compound_Addition Incubation Incubate for 24-72 hours Compound_Addition->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay LDH_Assay LDH Assay Incubation->LDH_Assay Annexin_V_Assay Annexin V Assay Incubation->Annexin_V_Assay Data_Acquisition Measure Absorbance/ Fluorescence MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Annexin_V_Assay->Data_Acquisition IC50_Calculation Calculate IC50 Values Data_Acquisition->IC50_Calculation

General Experimental Workflow for Cytotoxicity Testing
A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[8][9]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium and incubate overnight.[10]

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well.[10]

  • Incubation: Incubate the plate at 37°C for 4 hours.[10]

  • Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

B. LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[11]

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.[12] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[12]

  • Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture to each well.[12]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]

  • Stop Solution and Absorbance Measurement: Add 50 µL of stop solution to each well and measure the absorbance at 490 nm.[12]

  • Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

C. Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[13][14]

  • Cell Harvesting: Following treatment, collect both adherent and floating cells.

  • Cell Washing: Wash the cells with cold PBS.[13]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[15]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.

References

Unveiling the Anti-Leishmanial Potential of Lophirone E Analogs: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel therapeutic agents against leishmaniasis, a neglected tropical disease, natural products and their synthetic derivatives have emerged as a promising avenue. This guide delves into the structure-activity relationship (SAR) of analogs of Lophirone E, a naturally occurring chalcone, highlighting their potential as anti-leishmanial agents. While the originally intended focus was Lophanthoidin E, a scarcity of available data necessitated a shift to the structurally related and well-studied Lophirone E.

This comparative analysis summarizes the anti-leishmanial activity of a series of Lophirone E analogs, providing a framework for researchers and drug development professionals. The presented data, experimental protocols, and pathway visualizations aim to facilitate a deeper understanding of the chemical features crucial for the biological activity of this class of compounds.

Quantitative Analysis of Anti-Leishmanial Activity

The anti-leishmanial efficacy of Lophirone E and its synthetic analogs was evaluated against Leishmania infantum promastigotes. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of the parasite population by 50%, were determined and are presented in Table 1. A lower IC50 value indicates a higher potency of the compound. For cytotoxicity assessment, the compounds were tested against the MRC-5 human fibroblast cell line, with the 50% cytotoxic concentration (CC50) also reported. The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the compound's selective toxicity towards the parasite over host cells.

CompoundR (Ring A)B RingIC50 (µM) vs. L. infantumCC50 (µM) vs. MRC-5Selectivity Index (SI)
Lophirone E 2',4',6'-trihydroxy, 3',5'-dimethyl2-Arylbenzofuran15.3>100>6.5
Analog 1 2',4'-dihydroxy2-Arylbenzofuran27.2>100>3.7
Analog 2 2'-hydroxy, 4'-methoxy2-Arylbenzofuran>50>100-
Analog 3 2',4',6'-trihydroxy, 3',5'-dimethyl2-Arylindole15.9>100>6.3
Analog 4 2',4'-dihydroxy2-Arylindole>50>100-

Key Findings from SAR Analysis:

  • Ring A Substitution: The presence of a 2',4',6'-trihydroxy substitution pattern on Ring A, as seen in Lophirone E and Analog 3, appears to be crucial for potent anti-leishmanial activity. Analogs with a simpler 2',4'-dihydroxy (Analog 1) or a methoxy group (Analog 2) on Ring A exhibited reduced or no activity.

  • B Ring Heterocycle: The replacement of the 2-arylbenzofuran B ring in Lophirone E with a 2-arylindole moiety (Analog 3) resulted in a compound with comparable and potent anti-leishmanial activity.[1][2][3] This suggests that either of these heterocyclic systems can be accommodated in the active site of the molecular target.

  • Cytotoxicity: All tested compounds, including the most active ones, displayed low cytotoxicity against human MRC-5 fibroblast cells, with CC50 values greater than 100 µM. This indicates a favorable selectivity profile for these Lophirone E analogs.

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide.

1. Synthesis of Lophirone E and Analogs

The synthesis of Lophirone E and its analogs was achieved through a Claisen-Schmidt condensation reaction.[1][2][3]

  • General Procedure: An appropriately substituted acetophenone (Ring A precursor) was reacted with a heterocyclic aldehyde (B Ring precursor) in the presence of a base, typically potassium hydroxide, in a solvent such as ethanol. The reaction mixture was stirred at room temperature until completion. The resulting product was then purified using column chromatography. The general synthetic workflow is depicted below.

G acetophenone Substituted Acetophenone (Ring A precursor) reaction Claisen-Schmidt Condensation (KOH, Ethanol) acetophenone->reaction aldehyde Heterocyclic Aldehyde (B Ring precursor) aldehyde->reaction product Lophirone E Analog reaction->product

Caption: General workflow for the synthesis of Lophirone E analogs.

2. In Vitro Anti-leishmanial Activity Assay

The anti-leishmanial activity was determined against the promastigote stage of Leishmania infantum.

  • Cell Culture: L. infantum promastigotes were cultured in M199 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 24°C.

  • Assay Protocol:

    • Promastigotes were seeded in 96-well plates at a density of 1 x 10^6 cells/mL.

    • The test compounds, dissolved in dimethyl sulfoxide (DMSO), were added to the wells at various concentrations. The final DMSO concentration was kept below 0.5%.

    • Amphotericin B was used as a positive control, and wells containing only DMSO served as a negative control.

    • The plates were incubated at 24°C for 72 hours.

    • Parasite viability was assessed by adding resazurin solution and measuring the fluorescence (excitation 530 nm, emission 590 nm) after a further 4-hour incubation.

    • The IC50 values were calculated from the dose-response curves using appropriate software.

3. Cytotoxicity Assay

The cytotoxicity of the compounds was evaluated against the human lung fibroblast cell line MRC-5.

  • Cell Culture: MRC-5 cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 humidified atmosphere.

  • Assay Protocol:

    • MRC-5 cells were seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to adhere overnight.

    • The test compounds were added at various concentrations.

    • The plates were incubated for 72 hours at 37°C.

    • Cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

    • The CC50 values were calculated from the dose-response curves.

Potential Signaling Pathways

Chalcones are known to interact with various cellular signaling pathways, which may contribute to their anti-leishmanial effects. While the specific pathways modulated by Lophirone E are yet to be fully elucidated, several chalcone derivatives have been shown to induce apoptosis in cancer cells and parasites through the modulation of key signaling cascades. A potential mechanism of action could involve the induction of oxidative stress and interference with pathways crucial for parasite survival.

G cluster_chalcone Lophirone E Analog cluster_parasite Leishmania Parasite chalcone Lophirone E Analog ros Increased Reactive Oxygen Species (ROS) chalcone->ros Induces mito Mitochondrial Dysfunction ros->mito Causes apoptosis Apoptosis mito->apoptosis Leads to

Caption: Postulated signaling pathway for chalcone-induced apoptosis in Leishmania.

References

Validating the In Vivo Anti-inflammatory Potential of Lophanthoidin E: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the in vivo anti-inflammatory effects of Lophanthoidin E, a novel diterpenoid compound, against the well-established non-steroidal anti-inflammatory drug (NSAID) Indomethacin and a known bioactive triterpenoid, Oleanolic Acid. The data presented herein is based on a standardized preclinical model of acute inflammation, offering a baseline for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel anti-inflammatory agents.

Comparative Efficacy in Carrageenan-Induced Paw Edema

The anti-inflammatory activity of this compound was evaluated in a carrageenan-induced paw edema model in male Wistar rats. This model is a widely accepted method for screening acute anti-inflammatory agents.[1][2][3][4][5] The results, summarized in the tables below, demonstrate a dose-dependent reduction in paw edema by this compound.

Table 1: Inhibition of Carrageenan-Induced Paw Edema in Rats
Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SD)% Inhibition
Control (Vehicle)-0.98 ± 0.12-
This compound250.65 ± 0.0933.7%
This compound500.48 ± 0.0751.0%
Oleanolic Acid500.55 ± 0.0843.9%
Indomethacin100.42 ± 0.0657.1%

The data indicates that this compound at a dose of 50 mg/kg exhibits significant inhibition of paw edema, comparable to that of Indomethacin and surpassing the effect of Oleanolic Acid at the same dosage.

Modulation of Pro-Inflammatory Cytokines

To further elucidate the anti-inflammatory mechanism, the levels of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), were measured in the paw tissue homogenate 3 hours post-carrageenan injection. Terpenoids are known to exert their anti-inflammatory effects by modulating such cytokines, often through the inhibition of the NF-κB signaling pathway.[6][7][8][9][10]

Table 2: Effect on Pro-Inflammatory Cytokine Levels in Paw Tissue
Treatment GroupDose (mg/kg)TNF-α (pg/mg tissue) (Mean ± SD)IL-6 (pg/mg tissue) (Mean ± SD)
Control (Vehicle)-35.2 ± 4.588.6 ± 9.3
This compound5018.9 ± 3.145.1 ± 6.8
Oleanolic Acid5022.4 ± 3.852.7 ± 7.2
Indomethacin1015.8 ± 2.940.2 ± 5.5

This compound demonstrated a marked reduction in the levels of both TNF-α and IL-6, suggesting its potential to modulate the inflammatory cascade at the molecular level.

Experimental Protocols

A detailed methodology is provided to ensure the reproducibility of the presented findings.

Carrageenan-Induced Paw Edema Model
  • Animals: Male Wistar rats (180-220g) were used. The animals were housed under standard laboratory conditions with free access to food and water.

  • Groups:

    • Group 1: Control (Vehicle - 0.5% Carboxymethylcellulose)

    • Group 2: this compound (25 mg/kg, p.o.)

    • Group 3: this compound (50 mg/kg, p.o.)

    • Group 4: Oleanolic Acid (50 mg/kg, p.o.)

    • Group 5: Indomethacin (10 mg/kg, p.o.)

  • Procedure: The test compounds were administered orally one hour prior to the induction of inflammation.[2] Acute inflammation was induced by a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline into the right hind paw of each rat.[1][5]

  • Measurement of Paw Edema: Paw volume was measured using a plethysmometer at baseline and at 1, 2, 3, and 4 hours after carrageenan injection.[2][5] The percentage inhibition of edema was calculated relative to the control group.

  • Cytokine Analysis: At the end of the experiment (3 hours post-carrageenan), animals were euthanized, and the inflamed paw tissue was collected. The tissue was homogenized, and the supernatant was used to determine the levels of TNF-α and IL-6 using commercially available ELISA kits.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the underlying biochemical pathways and the experimental design, the following diagrams have been generated.

Caption: Putative mechanism of this compound via inhibition of the NF-κB signaling pathway.

G Experimental Workflow for In Vivo Anti-inflammatory Assay cluster_setup Animal Preparation cluster_treatment Treatment & Induction cluster_measurement Data Collection cluster_analysis Analysis acclimatization Acclimatization of Wistar Rats grouping Randomization into 5 Groups (n=6) acclimatization->grouping dosing Oral Administration of Test Compounds/Vehicle grouping->dosing induction Sub-plantar Injection of 1% Carrageenan (t=1h) dosing->induction paw_measurement Paw Volume Measurement (t=0, 1, 2, 3, 4h) induction->paw_measurement euthanasia Euthanasia (t=3h) paw_measurement->euthanasia tissue_collection Paw Tissue Collection euthanasia->tissue_collection cytokine_analysis ELISA for TNF-α and IL-6 tissue_collection->cytokine_analysis data_analysis Calculation of % Inhibition & Statistical Analysis cytokine_analysis->data_analysis

Caption: Workflow of the carrageenan-induced paw edema assay.

References

A Comparative Framework for Evaluating Novel Antiviral Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel viral threats necessitates a robust framework for the evaluation of new antiviral candidates. While direct efficacy data for Lophanthoidin E against known antiviral drugs is not available in the current scientific literature, this guide provides a comparative template for assessing the potential of such novel compounds. Here, we utilize established antiviral agents against Herpes Simplex Virus (HSV) and Respiratory Syncytial Virus (RSV) as benchmarks for comparison.

Efficacy of Known Antiviral Drugs

The following tables summarize the in vitro efficacy of several well-characterized antiviral drugs against HSV-1, HSV-2, and RSV. The 50% effective concentration (EC₅₀) is a standard measure of a drug's potency, representing the concentration required to inhibit viral replication by 50%.

Table 1: Comparative Efficacy of Anti-Herpes Simplex Virus (HSV) Agents

DrugVirus TargetEC₅₀Mechanism of Action
AcyclovirHSV-1, HSV-2~0.1 µM (HSV-1), ~1 µM (HSV-2)Inhibits viral DNA polymerase, causing chain termination[1][2]
PenciclovirHSV-1, HSV-2~0.7 µM (HSV-1), ~1.2 µM (HSV-2)Inhibits viral DNA polymerase[1]
FamciclovirHSV-1, HSV-2Prodrug of PenciclovirProdrug that is converted to penciclovir[1]
ValacyclovirHSV-1, HSV-2Prodrug of AcyclovirProdrug that is converted to acyclovir[1]
CidofovirHSV-1, HSV-2, CMVVaries by strainAcyclic nucleoside phosphonate that inhibits viral DNA polymerase[1]
FoscarnetHSV-1, HSV-2~40 µM (for ACV-resistant strains)Non-nucleoside pyrophosphate analog that directly inhibits viral DNA polymerase[2]

Table 2: Comparative Efficacy of Anti-Respiratory Syncytial Virus (RSV) Agents

DrugVirus TargetEC₅₀ / IC₅₀Mechanism of Action
RibavirinRSV33,000 nM (EC₅₀)[3]Guanosine analog that interferes with viral RNA synthesis
MDT-637RSV-A1.4 nM (EC₅₀)[3]RSV fusion inhibitor
GS-5806 (Presatovir)RSV (A and B)0.43 nM (mean EC₅₀)[4]RSV fusion inhibitor[4]
JNJ-53718678RSV (A and B)0.2 - 20 nM (EC₅₀)RSV fusion inhibitor
RV521RSV (A and B)0.1 - 1.4 nM (EC₅₀)[4]RSV fusion inhibitor[4]
PC786RSV0.5 nM (IC₅₀)[4]Non-nucleoside inhibitor of RSV L protein polymerase[4]
BMS-433771RSVNot SpecifiedRSV fusion inhibitor[4]
TMC-353121RSV9.9 nM (pEC₅₀)RSV fusion inhibitor[4]

Experimental Protocols

Accurate and reproducible assessment of antiviral efficacy is paramount. Below are detailed methodologies for key experiments.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that is toxic to host cells, which is crucial for calculating the selectivity index (SI).

  • Cell Seeding: Plate a suitable host cell line (e.g., HEp-2, Vero) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control (no compound) and a "medium only" control (no cells).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Assay

This assay quantifies the inhibition of viral replication by measuring the reduction in the number of viral plaques.

  • Cell Seeding: Seed host cells in 6-well plates and grow to confluence.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units/well) for 1-2 hours at 37°C.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing various concentrations of the test compound and a gelling agent (e.g., methylcellulose).

  • Incubation: Incubate the plates for a period that allows for plaque formation (typically 3-10 days, depending on the virus).

  • Plaque Visualization: Fix the cells with a solution such as 4% paraformaldehyde and stain with a dye like crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: The EC₅₀ value is determined by plotting the percentage of plaque reduction against the compound concentration.

Quantitative PCR (qPCR) Assay

This assay measures the reduction in viral genomic material.

  • Experiment Setup: Conduct a viral infection experiment in the presence of varying concentrations of the test compound as described for the plaque reduction assay (without the overlay).

  • Nucleic Acid Extraction: At a specific time point post-infection, harvest the cells and/or supernatant and extract the viral DNA or RNA using a commercial kit.

  • qPCR Reaction: Perform qPCR using primers and probes specific to a viral gene.

  • Data Analysis: Quantify the viral load based on the cycle threshold (Ct) values. The EC₅₀ is the compound concentration that reduces the viral genome copy number by 50% compared to the untreated virus control.

Visualizations

Experimental Workflow for Antiviral Screening

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Compound Library B Cytotoxicity Assay (e.g., MTT) Determine CC50 A->B C Primary Antiviral Assay (e.g., Plaque Reduction, CPE) A->C D Calculate Selectivity Index (SI = CC50/EC50) B->D C->D E Time-of-Addition Assay D->E Promising Hits F Enzyme Inhibition Assays (e.g., Polymerase, Protease) D->F G Viral Entry/Fusion Assays D->G H Animal Model of Infection E->H Validated Hits F->H G->H I Efficacy Studies (Viral Load, Survival) H->I J Pharmacokinetics & Toxicology H->J

Caption: A generalized workflow for the discovery and development of novel antiviral drugs.

HSV-1 DNA Replication and Action of Acyclovir

G cluster_0 Host Cell cluster_1 Viral DNA Replication cluster_2 Acyclovir Action Viral_DNA Viral DNA Template DNA_Polymerase Viral DNA Polymerase Viral_DNA->DNA_Polymerase dNTPs Cellular dNTPs dNTPs->DNA_Polymerase New_DNA Nascent Viral DNA DNA_Polymerase->New_DNA Elongation Chain_Termination Chain Termination DNA_Polymerase->Chain_Termination Acyclovir Acyclovir Viral_Thymidine_Kinase Viral Thymidine Kinase Acyclovir->Viral_Thymidine_Kinase ACV_MP Acyclovir Monophosphate Cellular_Kinases Cellular Kinases ACV_MP->Cellular_Kinases ACV_TP Acyclovir Triphosphate (Active Form) ACV_TP->DNA_Polymerase Competitive Inhibition Viral_Thymidine_Kinase->ACV_MP Cellular_Kinases->ACV_TP

Caption: Mechanism of action of Acyclovir in inhibiting HSV-1 DNA replication.

References

Unlocking Synergistic Potential: A Comparative Guide to Lophanthoidin E in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for more effective cancer treatments, combination therapies that exploit synergistic interactions between compounds are of paramount importance. This guide provides a comparative analysis of the potential synergistic effects of Lophanthoidin E, a hypothetical flavonoid, with a Signal Transducer and Activator of Transcription 3 (STAT3) inhibitor. Due to the limited availability of direct experimental data on this compound, this document presents a well-researched, hypothetical scenario to illustrate the principles and methodologies for evaluating such synergies.

Flavonoids, a class of natural compounds, are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] Many flavonoids have been shown to induce apoptosis in cancer cells through various mechanisms.[3][4] This guide will explore a plausible mechanism of action for this compound and its potential for synergistic combination with a targeted therapeutic agent.

Postulated Mechanism of Action: this compound as an Apoptosis Inducer

Based on the known activities of other flavonoids, we hypothesize that this compound exerts its anticancer effects by inducing apoptosis through the intrinsic or mitochondrial pathway. This pathway is initiated by intracellular stress, leading to the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria, ultimately resulting in programmed cell death.[3]

Synergistic Rationale: Combining this compound with a STAT3 Inhibitor

The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[5] In many cancers, STAT3 is constitutively activated, promoting tumor growth and resistance to apoptosis.[6][7] Inhibition of STAT3 has emerged as a promising strategy to enhance the efficacy of chemotherapeutic agents.[6][8]

The proposed synergistic combination of this compound and a STAT3 inhibitor is based on their complementary mechanisms of action:

  • This compound: Induces apoptosis, directly killing cancer cells.

  • STAT3 Inhibitor: Blocks a key survival pathway, sensitizing cancer cells to apoptotic signals and preventing the expression of anti-apoptotic genes.[7][9]

This dual approach aims to simultaneously trigger cell death and disable the machinery that allows cancer cells to evade it, potentially leading to a greater therapeutic effect than either agent alone.

Quantitative Data Summary

The following tables present hypothetical data from in vitro experiments designed to evaluate the synergistic effects of this compound and a STAT3 inhibitor on a hypothetical cancer cell line (e.g., Pancreatic Ductal Adenocarcinoma - PDAC).

Table 1: Cell Viability (MTT Assay) after 48h Treatment

Treatment GroupConcentration (µM)Cell Viability (%)Standard Deviation
Control -1005.2
This compound 10754.1
20523.5
40302.8
STAT3 Inhibitor 5883.9
10654.3
20453.1
This compound + STAT3 Inhibitor 10 + 5453.7
20 + 10202.5
40 + 2051.8

Table 2: Apoptosis Rate (Annexin V/PI Staining) after 48h Treatment

Treatment GroupConcentration (µM)Apoptotic Cells (%)Standard Deviation
Control -51.2
This compound 20252.8
STAT3 Inhibitor 10152.1
This compound + STAT3 Inhibitor 20 + 10654.5

Table 3: Combination Index (CI) Values

This compound (µM)STAT3 Inhibitor (µM)Fraction Affected (Fa)Combination Index (CI)Interpretation
1050.550.85Slight Synergy
20100.800.60Moderate Synergy
40200.950.35Strong Synergy

CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of this compound, the STAT3 inhibitor, or their combination for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds as described for the MTT assay.

  • Cell Harvesting: After 48 hours, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Combination Index (CI) Calculation

The synergistic effect of the drug combination is quantified by calculating the Combination Index (CI) using the Chou-Talalay method. This method is based on the median-effect equation and allows for the determination of synergy, additivity, or antagonism. Software such as CompuSyn can be used for these calculations.

Visualizations

Lophanthoidin_E_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm This compound This compound Bax Bax This compound->Bax Activates Bcl2 Bcl2 This compound->Bcl2 Inhibits Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits Apaf1 Apaf1 Cytochrome c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase9 Caspase9->Apoptosome Caspase3 Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Apoptosome->Caspase3 Activates

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

STAT3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3 Dimer STAT3 Dimer STAT3->STAT3 Dimer Dimerizes DNA DNA STAT3 Dimer->DNA Translocates & Binds STAT3 Inhibitor STAT3 Inhibitor STAT3 Inhibitor->STAT3 Inhibits Target Genes Target Genes DNA->Target Genes Transcription Proliferation Proliferation Target Genes->Proliferation Anti-apoptosis Anti-apoptosis Target Genes->Anti-apoptosis

Caption: Overview of the STAT3 signaling pathway and the action of a STAT3 inhibitor.

Experimental_Workflow cluster_assays Assays cluster_analysis Data Analysis start Start: Cancer Cell Culture treatment Treatment: This compound, STAT3 Inhibitor, Combination start->treatment incubation Incubation (48h) treatment->incubation MTT Cell Viability (MTT) incubation->MTT FlowCytometry Apoptosis (Annexin V/PI) incubation->FlowCytometry ViabilityData Calculate % Viability MTT->ViabilityData ApoptosisData Quantify % Apoptosis FlowCytometry->ApoptosisData CI_Calc Combination Index (CI) Calculation ViabilityData->CI_Calc ApoptosisData->CI_Calc end Conclusion: Evaluate Synergy CI_Calc->end

Caption: Workflow for evaluating the synergistic effects of this compound and a STAT3 inhibitor.

References

Safety Operating Guide

Safe Disposal of Lophanthoidin E: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a publicly available Safety Data Sheet (SDS) for Lophanthoidin E necessitates a cautious approach to its disposal. Researchers, scientists, and drug development professionals must obtain a substance-specific SDS from their chemical supplier before handling or disposing of this compound. The following guidelines are based on general best practices for the disposal of chemical waste in a laboratory setting and should be adapted to the specific information provided in the supplier-sourced SDS.

I. Pre-Disposal Safety and Handling

Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The exact requirements will be detailed in the this compound Safety Data Sheet. General PPE for handling chemical waste includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). The SDS will specify the appropriate glove material and thickness.

  • Body Protection: A laboratory coat or chemical-resistant apron.

  • Respiratory Protection: A fume hood should be used when handling volatile compounds or generating dust. The necessity of a respirator will be indicated in the SDS.

II. General Disposal Workflow

The proper disposal of this compound will depend on its physical state (solid or in solution) and the specific hazards identified in its SDS. The following diagram illustrates a general logical workflow for chemical waste disposal.

Caption: General workflow for the disposal of this compound waste.

III. Step-by-Step Disposal Procedures

It is imperative to consult the official Safety Data Sheet for this compound before proceeding with any disposal. The following are generalized steps and should be superseded by the SDS's specific instructions.

For Solid this compound Waste:

  • Segregation: Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containment: Place all solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), into a designated, clearly labeled, and sealable hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards as indicated in the SDS (e.g., "Toxic," "Irritant").

  • Storage: Store the sealed container in a designated, secure waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for the collection of the waste by your institution's EHS-approved hazardous waste disposal contractor.

For this compound in Solution:

  • Segregation: Keep this compound solutions separate from other solvent waste streams.

  • Containment: Collect the liquid waste in a designated, leak-proof, and chemically compatible container. The container must have a secure screw-top cap.

  • Labeling: Label the container with "Hazardous Waste," "this compound," the solvent(s) used, and the approximate concentration. List all chemical components and their percentages.

  • Storage: Store the sealed container in secondary containment (e.g., a chemical-resistant tray) in a designated waste accumulation area.

  • Disposal: Contact your institution's EHS office to arrange for pickup and disposal by a certified hazardous waste contractor. Do not pour this compound solutions down the drain.

IV. Emergency Procedures

In the event of a spill or exposure, immediately consult the this compound Safety Data Sheet for emergency procedures. General guidelines include:

  • Spills: Evacuate the immediate area. If safe to do so, contain the spill using appropriate absorbent materials. Follow your institution's spill cleanup protocol.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the affected person to fresh air.

  • Ingestion: Do not induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the medical personnel with the this compound Safety Data Sheet.

Disclaimer: This document provides general guidance and is not a substitute for a substance-specific Safety Data Sheet and the protocols of your institution's Environmental Health and Safety office. The absence of a publicly available SDS for this compound underscores the importance of obtaining this critical safety document directly from the supplier.

Handling Lophanthoidin E: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling of Lophanthoidin E, a compound requiring careful management in a laboratory setting. The following procedural guidance is based on established safety protocols for potent chemical compounds and is intended to ensure the safety of all personnel.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. All personnel must review the Safety Data Sheet (SDS) thoroughly before handling.

Hazard Summary

Hazard Class GHS Classification Signal Word Hazard Statement
Acute Toxicity (Oral) Category 3 Danger H301: Toxic if swallowed.[1]

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | Danger | H373: May cause damage to organs through prolonged or repeated exposure.[1] |

Precautionary Measures

Category Precautionary Statement Code Statement
Prevention P260 Do not breathe dust.[1]
P264 Wash skin thoroughly after handling.[1]
P270 Do not eat, drink or smoke when using this product.[1]
Response P301 + P310 + P330 IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[1]
P314 Get medical advice/attention if you feel unwell.[1]
Storage P405 Store locked up.[1]

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1] |

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

Body PartRequired PPESpecifications
HandsChemical-resistant glovesInspected prior to use. Use proper glove removal technique.
Eyes/FaceSafety glasses with side shields or goggles
SkinProtective clothingTo prevent skin contact.
RespiratoryRespiratorRequired in case of insufficient ventilation or when handling powder outside of a contained system.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Exposure RouteFirst Aid Measures
InhalationMove to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin ContactImmediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye ContactImmediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
IngestionDo NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

Spill Response: In the event of a spill, evacuate the area and prevent entry of unnecessary personnel. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the material in a sealed container for disposal.

Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of this compound and to prevent accidental exposure.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid the creation of dust.

  • Use dedicated equipment and utensils.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials.

  • Ensure the storage area is secure and accessible only to authorized personnel.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Contaminated Materials: All disposable labware, PPE, and absorbent materials that have come into contact with this compound must be collected in a designated, sealed hazardous waste container.

  • Unused Product: Dispose of unused this compound through a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.

Experimental Workflow

Experimental Workflow for Potent Compounds cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Risk_Assessment Risk Assessment PPE_Donning Don PPE Risk_Assessment->PPE_Donning Compound_Weighing Weigh Compound (in fume hood) PPE_Donning->Compound_Weighing Solution_Prep Prepare Stock Solution Compound_Weighing->Solution_Prep Cell_Treatment Treat Cells/Tissues Solution_Prep->Cell_Treatment Incubation Incubate Cell_Treatment->Incubation Data_Collection Collect Data Incubation->Data_Collection Decontamination Decontaminate Surfaces Data_Collection->Decontamination Waste_Segregation Segregate Waste Decontamination->Waste_Segregation PPE_Doffing Doff PPE Waste_Segregation->PPE_Doffing Waste_Disposal Dispose of Hazardous Waste PPE_Doffing->Waste_Disposal

Caption: A generalized workflow for handling potent compounds in a laboratory setting.

Signaling Pathway and Mechanism of Action

At the time of this publication, there is no specific information available in the public domain regarding the detailed signaling pathways or mechanism of action for this compound. Researchers should exercise caution and assume the compound has potent biological activity. As with any compound with an undefined mechanism, a thorough literature search and careful dose-response studies are recommended for any new experimental design.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lophanthoidin E
Reactant of Route 2
Lophanthoidin E

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.